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  • Product: Indoline-1-carboxylic acid
  • CAS: 763047-58-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Indoline-1-Carboxylic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Indoline-1-carboxylic acid, also known as 2,3-dihydroindole-1-carboxylic acid, is a pivotal heterocyclic building block in the fields of medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-1-carboxylic acid, also known as 2,3-dihydroindole-1-carboxylic acid, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural framework, comprising a bicyclic system with a fused benzene ring and a nitrogen-containing five-membered ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of the carboxylic acid group directly attached to the indoline nitrogen atom offers a reactive handle for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of indoline-1-carboxylic acid, offering insights for its effective utilization in research and drug discovery.

Molecular Structure and Physicochemical Properties

Indoline-1-carboxylic acid possesses a distinctive bicyclic structure where a benzene ring is fused to a pyrrolidine ring. The nitrogen atom at position 1 is acylated with a carboxyl group, which significantly influences the molecule's electronic properties and reactivity.

Chemical Structure

The systematic IUPAC name for this compound is 2,3-dihydroindole-1-carboxylic acid. Its molecular formula is C₉H₉NO₂, corresponding to a molecular weight of 163.17 g/mol .[1] The core indoline structure is non-planar, which can be a desirable feature in drug design to enhance solubility and improve pharmacokinetic profiles.[2]

Physicochemical Properties

The physicochemical properties of indoline-1-carboxylic acid are crucial for its handling, storage, and application in synthesis. While specific experimental data for the pure compound is not extensively documented in readily available literature, general characteristics can be inferred from the behavior of similar carboxylic acids and N-acylated indolines.

PropertyValue/InformationSource
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
IUPAC Name 2,3-dihydroindole-1-carboxylic acid[1]
CAS Number 763047-58-1[1]
Appearance Expected to be a solid at room temperature.Inferred from related carboxylic acids.
Solubility Likely soluble in polar organic solvents such as DMSO and methanol.[3] Insoluble in water.[3] Carboxylic acids with a limited number of carbon atoms generally show some water solubility due to hydrogen bonding, but the larger indoline scaffold may reduce this.[4][5]Inferred from related compounds.
Melting Point Not definitively reported, but related indole carboxylic acids have melting points that can range significantly, often with decomposition. For example, indole-3-carboxylic acid melts at 232-234 °C (dec.).[6]Inferred from related compounds.
pKa The acidity of the carboxylic acid proton is influenced by the electron-withdrawing nature of the adjacent nitrogen and the aromatic ring. The pKa is predicted to be around 2.04 ± 0.20.[3]Inferred from related compounds.

Synthesis of Indoline-1-Carboxylic Acid

The synthesis of indoline-1-carboxylic acid typically involves the N-carboxylation of indoline. Several methods can be employed for this transformation, with the choice of reagent and conditions influencing the yield and purity of the product.

General Synthetic Approach: N-Carboxylation of Indoline

The most direct route to indoline-1-carboxylic acid is the reaction of indoline with a suitable carboxylating agent. This can be achieved through various methods, including the use of carbon dioxide in the presence of a base.

Synthesis Indoline Indoline Intermediate Indolinide Anion Indoline->Intermediate Deprotonation CarboxylatingAgent Carboxylating Agent (e.g., CO₂, Phosgene derivatives) Product Indoline-1-carboxylic acid CarboxylatingAgent->Product Base Base (e.g., NaH, n-BuLi, or milder bases like NaHCO₃) Base->Intermediate Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Indoline Intermediate->Product Carboxylation Workup Acidic Workup Product->Workup

Caption: General workflow for the synthesis of indoline-1-carboxylic acid.

Detailed Experimental Protocol: N-Carboxylation using Sodium Bicarbonate

This protocol describes a potentially milder and more environmentally friendly approach using sodium bicarbonate as the base and water as a co-solvent. This method avoids the use of highly reactive and hazardous reagents.

Materials:

  • Indoline

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Hydrochloric acid (HCl), dilute solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline in a suitable organic solvent.

  • Addition of Base: Add an aqueous solution of sodium bicarbonate to the indoline solution. The two-phase mixture should be stirred vigorously to ensure efficient mixing.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer with water to remove any remaining sodium bicarbonate.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.

    • Extract the acidified aqueous layer with a fresh portion of the organic solvent.

    • Combine all organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude indoline-1-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Sodium Bicarbonate as Base: Using a mild base like sodium bicarbonate is advantageous as it is less hazardous and easier to handle than strong bases like sodium hydride or organolithium reagents. It is sufficient to deprotonate the indoline nitrogen to facilitate the reaction.

  • Vigorous Stirring: In a two-phase system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate.

  • Acidic Work-up: The initial product of the carboxylation is the sodium salt of indoline-1-carboxylic acid, which is water-soluble. Acidification is necessary to protonate the carboxylate and allow for its extraction into an organic solvent.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of indoline-1-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of indoline-1-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and indoline moieties.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[7][8]

  • C=O Stretch: A strong, sharp absorption band is anticipated between 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[7] The position of this band can be influenced by hydrogen bonding.

  • C-N Stretch: A stretching vibration for the C-N bond of the N-acylated indoline would likely appear in the fingerprint region.

  • Aromatic C-H Stretch: Peaks corresponding to the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of indoline-1-carboxylic acid.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

    • Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm).

    • Indoline Protons (-CH₂CH₂-): The two methylene groups of the indoline ring will likely appear as triplets in the aliphatic region. The protons at C2 (adjacent to the nitrogen) are expected to be downfield from the protons at C3.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.

    • Aromatic Carbons: Six signals are expected in the aromatic region (around 110-150 ppm).

    • Indoline Carbons (-CH₂CH₂-): Two signals for the aliphatic carbons of the indoline ring are expected in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of indoline-1-carboxylic acid (163.17 g/mol ).

  • Fragmentation: A characteristic fragmentation pattern would involve the loss of the carboxyl group (-COOH, 45 Da) or the loss of carbon dioxide (-CO₂, 44 Da) from the molecular ion.[9]

Chemical Reactivity

The reactivity of indoline-1-carboxylic acid is dominated by the carboxylic acid group and the indoline ring system.

Reactivity cluster_Carboxyl Reactions at the Carboxyl Group cluster_Ring Reactions on the Indoline Ring Indoline1CA Indoline-1-carboxylic acid Esterification Esterification (with alcohol/acid catalyst) Indoline1CA->Esterification AmideCoupling Amide Coupling (with amine/coupling agent) Indoline1CA->AmideCoupling Reduction Reduction (to alcohol) Indoline1CA->Reduction Aromatization Dehydrogenative Aromatization (to Indole-1-carboxylic acid) Indoline1CA->Aromatization EAS Electrophilic Aromatic Substitution (e.g., nitration, halogenation) Indoline1CA->EAS

Caption: Key reaction pathways of indoline-1-carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

  • Amide Bond Formation: Coupling with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU) will form an amide. This is a crucial reaction for incorporating the indoline scaffold into peptide-like structures.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions Involving the Indoline Ring
  • Dehydrogenative Aromatization: The indoline ring can be oxidized to the corresponding indole ring. This transformation provides a route to indole-1-carboxylic acid and its derivatives.[1]

  • Electrophilic Aromatic Substitution (EAS): The benzene ring of the indoline nucleus is susceptible to electrophilic attack. The N-acyl group is deactivating, and the substitution pattern will be directed by its electronic influence.

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] Indoline-1-carboxylic acid serves as a key intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications.

As a Scaffold for Bioactive Molecules

The ability to modify both the carboxylic acid group and the indoline ring allows for the creation of large libraries of compounds for high-throughput screening. The indoline core is found in compounds with a wide array of biological activities, including:

  • Anticancer agents

  • Antihypertensive agents

  • Anti-inflammatory agents

  • Antimicrobial agents [2]

Specific Examples of Application

While direct applications of indoline-1-carboxylic acid are often part of proprietary drug development pipelines, the broader class of indole and indoline carboxylic acids are extensively studied. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase.[10] The N-carboxylation of indoles is a key step in the synthesis of various pharmaceutically relevant molecules.[11]

Safety and Handling

As a research chemical, indoline-1-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

Indoline-1-carboxylic acid is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural features and the reactivity of its carboxylic acid group provide a powerful platform for the synthesis of a wide range of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in the development of novel pharmaceuticals and functional materials. Further exploration of its applications is expected to continue yielding new and important discoveries in the field of drug discovery.

References

  • BenchChem. Indoline-1-carboxylic Acid | Research Compound.

  • Zeng, L., Lin, Y., & Cui, S. (2020). Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. Chemistry – An Asian Journal, 15(7), 973-985.

  • PrepChem. Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride.

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023).

  • Organic Chemistry Portal. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.

  • Nikolaeva, I. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7539.

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.

  • Loba Chemie. INDOLINE MSDS CAS-No.: 496-15-1 MSDS.

  • ResearchGate. Development and Application of Indolines in Pharmaceuticals.

  • National Institutes of Health. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. (2023).

  • PubChem. Indoline-2-carboxylic acid.

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

  • National Institutes of Health. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • Fisher Scientific. SAFETY DATA SHEET - Indoline.

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.

  • Organic Chemistry Portal. Synthesis of indolines.

  • ChemicalBook. Indoline - Safety Data Sheet.

  • Chemistry LibreTexts. 2.2: Physical Properties of Carboxylic Acids.

  • UCLA Chemistry & Biochemistry. IR: carboxylic acids.

  • ACS Publications. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023).

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

  • ResearchGate. Indole carboxylation reaction by AnInD in the presence of 1 M KHCO₃.

  • ACS Publications. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes.

  • Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • PubChem. 2-Oxo-1,3-dihydroindole-6-carboxylic acid.

  • Oregon State University. 13C NMR Chemical Shift.

  • Michigan State University. Carboxylic Acid Reactivity.

  • National Institutes of Health. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids.

  • Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.

  • Semantic Scholar. 13C NMR spectroscopy of indole derivatives.

  • ChemicalBook. Indole-3-carboxylic acid CAS#: 771-50-6.

  • CDH Fine Chemical. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.

  • Whitman College. GCMS Section 6.12.

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Exploratory

Thermodynamic Stability & Synthetic Utility of 1-Indolinecarboxylic Acid Derivatives

Executive Summary 1-Indolinecarboxylic acid (the free carbamic acid, ) represents a thermodynamic singularity in organic synthesis: it is a transient species defined by its instability. While the free acid spontaneously...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Indolinecarboxylic acid (the free carbamic acid,


) represents a thermodynamic singularity in organic synthesis: it is a transient species defined by its instability. While the free acid spontaneously decarboxylates to indoline and carbon dioxide, its ester derivatives (carbamates such as Boc , Cbz , and Fmoc ) are pillars of stability in multistep synthesis.

This technical guide analyzes the thermodynamic landscape of the N-protected indoline scaffold. We explore the restricted rotation (rotamerism) that complicates NMR analysis, the entropy-driven decarboxylation mechanism used for deprotection, and the oxidative susceptibility of the indoline ring.

Part 1: The Thermodynamic Landscape

The Paradox of Stability: Ester vs. Acid

The stability of 1-indolinecarboxylic acid derivatives hinges on the nature of the substituent on the carboxyl oxygen.

  • The Esters (Stable): When the carboxyl group is capped (e.g., tert-butyl 1-indolinecarboxylate), the molecule is thermodynamically stable. The nitrogen lone pair participates in resonance with the carbonyl, reducing the basicity of the nitrogen and creating a planar

    
     core.
    
  • The Free Acid (Unstable): Upon removal of the ester group (e.g., acidolysis of Boc), the resulting 1-indolinecarboxylic acid is kinetically unstable. The driving force for its decomposition is entropy : the fragmentation into two molecules (indoline and

    
    ) is irreversible and thermodynamically favorable (
    
    
    
    ).
Rotamerism: The Hidden Variable in NMR

A defining feature of N-acyl and N-carboxy indolines is restricted rotation around the amide-like N-C bond. Due to the significant double-bond character (


 resonance contributor), the rotation barrier is high (typically 15–20 kcal/mol).

This leads to the observation of distinct rotamers (E/Z isomers) in NMR spectroscopy at room temperature. Unlike acyclic amines, the fused benzene ring of the indoline scaffold imposes steric constraints that often favor one rotamer, but the equilibrium is solvent-dependent.

Key Insight for Analysts: Broadened signals or "duplicated" peaks in the NMR spectrum of N-protected indolines are often not impurities but evidence of this slow exchange on the NMR timescale.

Rotamerism Rotamer_E E-Rotamer (Steric Clash with C7-H) TS Transition State (Orthogonal N-C Bond) Rotamer_E->TS Rotation (+16 kcal/mol) Rotamer_Z Z-Rotamer (Thermodynamically Preferred) TS->Rotamer_Z Relaxation Rotamer_Z->TS Resonance Resonance Stabilization N-C Partial Double Bond Resonance->TS Barrier Origin

Figure 1: Thermodynamic barrier to rotation in N-carboxy indolines. The resonance interaction creates a planar core, forcing the carbonyl oxygen to orient either away from (Z) or towards (E) the benzene ring's C7 proton.

Part 2: Chemical Stability & Reactivity

Acid/Base Sensitivity

The indoline nitrogen is a secondary amine (


 for the conjugate acid), making it significantly more basic than the indole nitrogen (

).[1] However, once acylated to form the 1-indolinecarboxylate, the nitrogen's nucleophilicity is quenched.
Protecting Group (R)Stability ConditionCleavage ConditionThermodynamic Driver
Boc (t-Butyl)Stable to Base, Nucleophiles, HydrogenolysisStrong Acid (TFA, HCl)Formation of Isobutene (gas) +

(gas)
Cbz (Benzyl)Stable to Acid (mild), BaseHydrogenolysis (

), HBr/AcOH
Formation of Toluene +

Fmoc (Fluorenyl)Stable to AcidWeak Base (Piperidine)Formation of Dibenzofulvene (stable alkene)
Oxidative Instability (The Indole Trap)

A critical stability concern for 1-indolinecarboxylic acid derivatives is oxidative dehydrogenation . Indoline is the reduced form of indole. In the presence of oxidants (e.g., DDQ, MnO2, or even atmospheric oxygen over prolonged periods on silica), N-protected indolines can oxidize to N-protected indoles.

  • Thermodynamic Driver: Aromatization. The formation of the fully aromatic indole system gains resonance energy (

    
     kcal/mol), making this transformation exothermic.
    

Part 3: The Instability of the Free Acid (Deprotection)

The "free" 1-indolinecarboxylic acid is the transient intermediate in the deprotection of N-Boc-indoline. Understanding this mechanism is crucial for process safety, as it generates gas.

Mechanism of Action[2][3][4][5]
  • Protonation: The carbonyl oxygen is protonated by acid.

  • Fragmentation: The tert-butyl cation leaves (forming isobutene), yielding the free carbamic acid.

  • Decarboxylation: The carbamic acid undergoes a proton transfer (often concerted or solvent-assisted) to release

    
     and generate the indoline salt.
    

This pathway is self-validating : the cessation of bubbling indicates the reaction is thermodynamically complete.

Decarboxylation Start N-Boc Indoline Inter1 Protonated Intermediate (R-NH+=C(OH)-OtBu) Start->Inter1 + H+ (TFA) FreeAcid 1-Indolinecarboxylic Acid (Transient Species) Inter1->FreeAcid - Isobutene Isobutene Isobutene (g) Inter1->Isobutene Products Indoline Salt + CO2 (g) FreeAcid->Products Spontaneous Decarboxylation (Entropy Driven)

Figure 2: The cascade mechanism of N-Boc indoline deprotection. The instability of the free acid (red node) is the key kinetic bottleneck that rapidly resolves into stable products.

Part 4: Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 1-Indolinecarboxylate (Boc-Protection)

Goal: Thermodynamically trap the indoline nitrogen.

  • Reagents: Indoline (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.2 equiv), DMAP (0.1 equiv).
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve indoline in DCM at

      
      .
      
    • Add

      
       followed by DMAP (catalyst).
      
    • Add

      
       solution dropwise to control exotherm.
      
    • Warm to room temperature (RT) and stir for 4 hours.

    • Self-Validation: Monitor TLC. The disappearance of the polar indoline spot and appearance of a less polar spot indicates conversion.

  • Workup: Wash with 1M HCl (to remove amines), then saturated

    
    . Dry over 
    
    
    
    .
  • Note: The product may show rotamers in NMR (

    
    ). Do not mistake for impurity.
    
Protocol 2: Controlled Deprotection (Acidolysis)

Goal: Clean generation of the free amine via the unstable acid intermediate.

  • Reagents: N-Boc-indoline, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve substrate in DCM (0.1 M).

    • Add TFA (10-20 equiv) slowly at

      
      . Caution: Gas evolution (
      
      
      
      + Isobutene).
    • Stir at RT.

    • Endpoint: Cessation of gas evolution usually correlates with reaction completion.

  • Isolation: Concentrate in vacuo. The residue is the Indoline-TFA salt. To obtain the free base, partition between EtOAc and saturated

    
    .
    
Protocol 3: Oxidative Dehydrogenation (Indoline Indole)

Goal: Exploiting the oxidative instability to access the indole scaffold.

  • Reagents: 1-Indolinecarboxylic acid derivative, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv).

  • Solvent: 1,4-Dioxane or Toluene.

  • Procedure:

    • Dissolve substrate in solvent.

    • Add DDQ at RT. The solution typically turns deep red/brown (charge transfer complex).

    • Heat to reflux if conversion is slow (often required for electron-deficient carbamates).

    • Filtration: Filter off the precipitated

      
       (hydroquinone byproduct).
      
  • Result: The N-protected indole is obtained.

Oxidation Indoline N-Protected Indoline (Non-Aromatic) Complex Charge Transfer Complex Indoline->Complex + DDQ DDQ DDQ (Oxidant) Indole N-Protected Indole (Aromatic) Complex->Indole - DDQH2 (Aromatization)

Figure 3: Oxidative pathway from indoline to indole. The thermodynamic driving force is the restoration of aromaticity in the pyrrole ring.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate stability and cleavage mechanisms).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Mechanistic grounding for amide resonance and rotamerism).

  • Lundt, B. F., et al. (1978). "Reaction of tert-butyl carbamates with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268. (Kinetics of Boc removal and carbamic acid intermediates).

  • Oikawa, Y., et al. (1982). "Specific oxidation of indoline derivatives to indoles by DDQ." Tetrahedron Letters, 23, 885. (Protocol for oxidative dehydrogenation).

  • Bocian, W., et al. (2002). "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules, 7, 666-673. (Detailed analysis of rotamerism in N-acyl/N-formyl derivatives similar to indolines).

Sources

Foundational

Technical Deep Dive: Electronic Properties and Reactivity Profile of the Indoline Nitrogen Moiety

The following technical guide provides an in-depth analysis of the indoline nitrogen moiety, structured for researchers and drug discovery professionals. Executive Summary The indoline (2,3-dihydroindole) nitrogen moiety...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the indoline nitrogen moiety, structured for researchers and drug discovery professionals.

Executive Summary

The indoline (2,3-dihydroindole) nitrogen moiety represents a critical "saturation switch" in heterocyclic chemistry. Unlike its fully aromatic counterpart, indole, the indoline nitrogen is


-hybridized, structurally constrained, and chemically distinct. For the medicinal chemist, indoline is not merely a reduced precursor; it is a strategic scaffold that alters solubility, metabolic susceptibility, and vectoral functionalization. This guide analyzes the electronic landscape of the indoline nitrogen, its unique reactivity profile (specifically the regioselectivity switch it enables), and its implications in drug design.

Electronic Landscape: The Indoline vs. Indole Dichotomy

The fundamental difference between indoline and indole lies in the participation of the nitrogen lone pair in the


-system.
Hybridization and Basicity
  • Indole Nitrogen (

    
    -like):  In indole, the nitrogen lone pair is obligate for aromaticity (
    
    
    
    Hückel rule). Consequently, it is non-basic (conjugate acid pKa
    
    
    ) and poorly nucleophilic. Protonation occurs at C3, not N1, to preserve the benzene aromaticity.[1]
  • Indoline Nitrogen (

    
    ):  In indoline, the C2-C3 bond is saturated. The nitrogen atom is 
    
    
    
    hybridized.[2] While it retains aniline-like character (lone pair delocalization into the benzene ring), it is not part of a
    
    
    -aromatic system.
    • Basicity: Indoline is significantly more basic than indole but less basic than aliphatic amines. Its conjugate acid pKa is approximately 4.9 – 5.5 (comparable to N-methylaniline).

    • Conformation: The 5-membered ring imposes a puckered conformation, slightly pyramidalizing the nitrogen. This steric constraint increases the

      
      -character of the lone pair orbital compared to open-chain anilines, subtly modulating its nucleophilicity.
      
Visualization: Electronic State Comparison

The following diagram illustrates the orbital availability and protonation sites.

ElectronicStates cluster_0 Indole (Aromatic) cluster_1 Indoline (Non-Aromatic) Indole_N Nitrogen (sp2) Lone Pair: Delocalized Non-Nucleophilic Indole_C3 C3 Carbon High HOMO Coeff. Protonation Site Indole_N->Indole_C3 Resonance Donation Indoline_N Nitrogen (sp3) Lone Pair: Available Nucleophilic Indoline_Ring Benzene Ring Activated at C5/C7 Indoline_N->Indoline_Ring Ortho/Para Directing

Figure 1: Comparative electronic states. Note the shift from C3-activation in indole to N-nucleophilicity and C5-activation in indoline.

Reactivity Profile: The "Reactivity Switch"

The conversion of indole to indoline serves as a tactical "protection" of the C2-C3 double bond, unlocking reactivity patterns otherwise inaccessible.

Nucleophilic N-Functionalization

Unlike indole, which requires strong bases (NaH, KOH) for N-alkylation to overcome the loss of N-H acidity (pKa ~17), indoline behaves as a cyclic secondary amine.

  • Mechanism: Standard

    
     attack or reductive amination.
    
  • Advantage: Milder bases (e.g.,

    
    , 
    
    
    
    ) can be used, avoiding side reactions at C3.
Electrophilic Aromatic Substitution (EAS): The C5/C7 Switch

This is the most powerful synthetic utility of the indoline moiety.

  • Indole EAS: Electrophiles attack C3 exclusively (enamine reactivity).

  • Indoline EAS: The nitrogen acts as a strong ortho/para director (like an acetanilide). Since the para position relative to Nitrogen is C5 , indoline directs substitution to C5 (major) and C7 (minor).

  • Strategic Workflow: To synthesize 5-substituted indoles, one does not substitute indole directly. Instead:

    • Reduce Indole

      
       Indoline.[3]
      
    • Perform EAS (Nitration/Bromination)

      
       5-Sub-Indoline.
      
    • Oxidize Indoline

      
       5-Sub-Indole.
      
Oxidation: The Aromatization Driving Force

Re-aromatization of indoline to indole is thermodynamically favorable but requires oxidative forcing.

  • Common Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), MnO

    
    , or Pd/C with heat.
    
  • Mechanism: Hydride abstraction (often from C2 or C3) followed by proton loss.

Visualization: The C5-Functionalization Workflow

ReactivitySwitch Start Indole Precursor (C3 Reactive) Step1 Reduction (NaBH3CN / AcOH) Start->Step1 Intermediate1 Indoline (N-Nucleophilic / C5-Activated) Step1->Intermediate1 Step2 Electrophilic Subst. (E+ at C5) Intermediate1->Step2 Regioselectivity Switch Intermediate2 5-Substituted Indoline Step2->Intermediate2 Step3 Oxidation (DDQ or MnO2) Intermediate2->Step3 Final 5-Substituted Indole Step3->Final

Figure 2: The "Indoline Detour" strategy for accessing C5-substituted indoles.

Experimental Protocols

Protocol: Regioselective C5-Nitration of Indoline

This protocol utilizes the directing effect of the indoline nitrogen.

Reagents: Indoline (1.0 eq), Conc.


, Conc. 

(fuming), Ice.
  • Dissolution: Dissolve indoline (10 mmol) in concentrated

    
     (15 mL) at 0°C. Note: The amine is protonated, but the strong -I effect is counterbalanced by the ring strain and resonance, often requiring acetyl protection (N-acetylindoline) for cleaner mono-nitration if over-nitration is observed.
    
  • Nitration: Add a mixture of conc.

    
     (1.05 eq) and conc. 
    
    
    
    dropwise, maintaining temperature
    
    
    .[4]
  • Quenching: Stir for 1 hour, then pour onto crushed ice (100 g).

  • Isolation: The yellow precipitate (5-nitroindoline) is filtered, washed with water, and recrystallized from ethanol.

  • Validation:

    
     NMR will show a singlet (or meta-coupled doublet) at the C4 position and a doublet at C6, confirming C5 substitution.
    
Protocol: Oxidation of Indoline to Indole (DDQ Method)

The most reliable laboratory-scale method for restoring aromaticity.

Reagents: 5-Substituted Indoline (1.0 eq), DDQ (1.1 - 1.2 eq), Dichloromethane (DCM) or Dioxane.

  • Setup: Dissolve the indoline derivative in anhydrous DCM (0.1 M concentration).

  • Addition: Add DDQ portion-wise at room temperature. The reaction typically turns dark immediately (charge transfer complex).

  • Monitoring: Stir at RT for 1-3 hours. Monitor by TLC (Indoles are often fluorescent; Indolines are less so and may stain differently with Ehrlich’s reagent).

  • Workup: Filter the mixture through a pad of Celite to remove the hydroquinone byproduct.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

  • Yield: Typically 60-85%.

Medicinal Chemistry Implications[5][6][7]

Metabolic Liability: The "Novel Aromatase" Pathway

Indoline scaffolds are not metabolically inert. They are subject to CYP450-mediated oxidation (specifically CYP3A4 ).[5][6]

  • Mechanism: CYP3A4 catalyzes the dehydrogenation of indoline to indole.

  • Risk: If the resulting indole is reactive (e.g., 3-methyleneindolenine formation from 3-methylindole), it can lead to toxicity via covalent binding to proteins.[5]

  • Design Tip: Block the C2 or C3 positions with gem-dimethyl groups (e.g., 3,3-dimethylindoline) to prevent aromatization if the indoline geometry is required for pharmacophore binding.

Physicochemical Tuning
  • Solubility: Indoline is more basic and has a higher

    
     fraction (Fsp3) than indole, generally improving aqueous solubility and lowering LogD.
    
  • Geometry: The "kink" introduced by the saturated ring (puckering) can orient substituents (e.g., at C2 or C3) out of the plane, accessing 3D space that planar indoles cannot.

References

  • Electronic Structure & Basicity

    • Bordwell pKa Table (Acidity in DMSO). Retrieved from [Link]

    • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry.[7] Link

  • Reactivity & Synthesis

    • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Zhang, H., et al. (2023).[8][9] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[8][10] RSC Advances. Link (Demonstrates contrast in nitration selectivity).

    • Oshima, T., et al. (2009). DDQ Oxidation of Indolines. Chemical Pharmaceutical Bulletin. Link

  • Metabolic Stability

    • Lee, J., et al. (2009). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process.[5] Drug Metabolism and Disposition.[6][11] Link

Sources

Exploratory

The Indoline-1-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Enduring Appeal of the Indoline Core The indoline nucleus, a s...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Appeal of the Indoline Core

The indoline nucleus, a saturated bicyclic aromatic amine, represents a cornerstone in medicinal chemistry. Its rigid, yet conformationally adaptable, structure provides an excellent foundation for the design of small molecules that can interact with a diverse array of biological targets with high affinity and specificity.[1][2] The incorporation of a carboxylic acid moiety at the 1-position further enhances its potential, introducing a key functional group capable of forming critical hydrogen bonds, salt bridges, and other electrostatic interactions within protein active sites. This guide provides an in-depth exploration of the biological activities associated with indoline-1-carboxylic acid and its derivatives, offering insights into their therapeutic promise across multiple disease areas. We will delve into the rationale behind their design, key experimental validations, and the future avenues for their development.

I. The Spectrum of Biological Activity: A Multi-Target Scaffold

The indoline-1-carboxylic acid scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a "privileged scaffold" in drug discovery.[1] This versatility stems from the ability to readily modify both the indoline ring and the carboxylic acid group, allowing for the fine-tuning of physicochemical properties and target engagement.

A. Anti-inflammatory and Antioxidant Powerhouses

Chronic inflammation and oxidative stress are underlying drivers of numerous pathological conditions. Indoline derivatives have emerged as potent agents capable of mitigating these processes.[3][4]

Causality of Experimental Design: The evaluation of anti-inflammatory activity often begins with in vitro assays using cell lines like RAW264.7 macrophages. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. The ability of indoline derivatives to suppress the production of these inflammatory mediators is a primary indicator of their potential.[3] Subsequent in vivo studies in animal models, often involving LPS-induced systemic inflammation, are crucial to validate these initial findings and assess the compound's efficacy and safety in a whole organism.[3]

Key Findings: Derivatives of indoline substituted at the 1-position with chains carrying amino, ester, amide, or alcohol groups have shown significant antioxidant and anti-inflammatory properties.[3] In some cases, these compounds have demonstrated anti-inflammatory activity at concentrations far lower than unsubstituted indoline.[3]

Table 1: Representative Anti-inflammatory Activity of Indoline Derivatives

Compound TypeIn Vitro ModelKey EffectPotencyReference
Indoline with N-1 side chainsLPS-stimulated RAW264.7 macrophagesInhibition of NO, TNF-α, and IL-6 production1 pM to 1 nM[3]
Indoline-based dual inhibitorsEnzymatic and cellular assaysInhibition of 5-LOX and sEHIC50s in the sub-micromolar range[5]

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and pre-treat with varying concentrations of the indoline-1-carboxylic acid derivative for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Calculate the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.

Workflow for Anti-inflammatory Drug Discovery

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Primary Assay (RAW264.7) Primary Assay (RAW264.7, NO/Cytokine) Compound Synthesis->Primary Assay (RAW264.7) Hit Identification Hit Identification Primary Assay (RAW264.7)->Hit Identification Animal Model (LPS) Animal Model (LPS-induced inflammation) Hit Identification->Animal Model (LPS) Efficacy & PK/PD Efficacy & PK/PD Studies Animal Model (LPS)->Efficacy & PK/PD Structure-Activity Relationship SAR Studies Efficacy & PK/PD->Structure-Activity Relationship Optimized Lead Optimized Lead Structure-Activity Relationship->Optimized Lead Preclinical Development Preclinical Development Optimized Lead->Preclinical Development

Caption: A streamlined workflow for the discovery of anti-inflammatory indoline-based compounds.

B. Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat. The indoline scaffold has emerged as a promising nucleus for the development of novel antibacterial agents.[6] Indoline-containing compounds have demonstrated direct antibacterial activity and have also been shown to act as resistance-modifying agents, enhancing the efficacy of existing antibiotics.[6]

Causality of Experimental Design: The initial screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains, including resistant variants like MRSA.[6] This is often followed by time-kill assays to understand whether the compound is bacteriostatic or bactericidal. To investigate the potential as a resistance-modifying agent, checkerboard assays are employed to assess synergy with known antibiotics.

Key Findings: Indoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[7] The flexibility of the indoline scaffold allows for the introduction of various substituents to optimize antibacterial potency and spectrum.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase in appropriate broth media.

  • Compound Dilution: Prepare a two-fold serial dilution of the indoline-1-carboxylic acid derivative in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Anticancer Potential: Targeting the Hallmarks of Cancer

The indole and indoline scaffolds are present in numerous natural and synthetic compounds with potent anticancer activity.[8][9][10] These compounds can influence various cancer-related pathways, including cell cycle progression, apoptosis, and angiogenesis.[10]

Causality of Experimental Design: The anticancer potential of indoline-1-carboxylic acid derivatives is initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines representing different tumor types. Compounds showing significant activity are then subjected to more detailed mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting to probe their effects on specific signaling proteins.

Key Findings: Indole-2-carboxylic acid derivatives have been designed and synthesized to target specific proteins involved in cancer, such as 14-3-3η, leading to the inhibition of liver cancer cell proliferation.[11] Furthermore, indole-3-carboxylic acid has been shown to enhance the anticancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[12]

Signaling Pathway: Targeting 14-3-3η in Liver Cancer

G Indole-2-carboxylic acid derivative Indole-2-carboxylic acid derivative 14-3-3η Protein 14-3-3η Protein Indole-2-carboxylic acid derivative->14-3-3η Protein Inhibition Client Proteins Client Proteins (e.g., Raf, ASK1) 14-3-3η Protein->Client Proteins Binding & Activation Proliferation & Survival Proliferation & Survival Client Proteins->Proliferation & Survival Promotes

Caption: Inhibition of 14-3-3η by indole-2-carboxylic acid derivatives disrupts cancer cell signaling.

D. Antiviral Activity: A Focus on HIV-1 Integrase

Indole derivatives have been identified as promising inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[13][14][15] The indole-2-carboxylic acid scaffold, in particular, has been shown to effectively chelate the magnesium ions in the active site of the enzyme, leading to the inhibition of the strand transfer process.[13][14]

Causality of Experimental Design: The discovery of indole-based HIV-1 integrase inhibitors often starts with virtual screening and molecular docking studies to identify potential scaffolds that can bind to the enzyme's active site.[14] Promising candidates are then synthesized and evaluated in biochemical assays to determine their inhibitory activity against the purified integrase enzyme. Further validation is conducted in cell-based assays to assess their ability to inhibit viral replication in infected cells.

Key Findings: Structural optimization of the indole-2-carboxylic acid core, including substitutions at various positions, has led to the development of potent HIV-1 integrase strand transfer inhibitors with IC50 values in the sub-micromolar range.[14]

E. Neurodegenerative Diseases: A Multifaceted Approach

The complex nature of neurodegenerative diseases necessitates the development of therapeutics that can target multiple pathological pathways.[16][17][18] Indole-based compounds, including those with a carboxylic acid moiety, are being investigated for their potential to address oxidative stress, neuroinflammation, and protein aggregation, which are common features of these disorders.[17] Novel carboxylic acid-containing indanyl compounds are being explored as modulators of the S1P5 receptor for the treatment of neurodegenerative diseases like Alzheimer's and multiple sclerosis.[19][20]

II. Future Directions and Conclusion

The indoline-1-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The inherent versatility of this chemical motif, coupled with an ever-deepening understanding of disease biology, presents exciting opportunities for the development of next-generation drugs. Future research will likely focus on:

  • Multi-target drug design: Creating single molecules that can modulate multiple targets relevant to complex diseases.

  • Targeted delivery: Developing strategies to deliver indoline-based drugs specifically to the site of action, thereby enhancing efficacy and reducing side effects.

  • Exploration of new biological targets: Screening indoline-1-carboxylic acid libraries against a wider range of biological targets to uncover novel therapeutic applications.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (2024-03-18).
  • Indole and indoline scaffolds in drug discovery.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflamm
  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. PubMed.
  • Synthesis and biological activities of some indoline derivatives.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. (2022-08-05).
  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • Development and Application of Indolines in Pharmaceuticals. PMC. (2023-02-01).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Carboxylic Acid-Containing Indanyl Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases. PMC - PubMed Central. (2023-06-15).
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents | Request PDF.
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Carboxylic acid containing indanyl compounds for the treatment of neurodegenerative diseases.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medic
  • Indole-Based Compounds in the Development of Anti-Neurodegener

Sources

Foundational

Comparative Chemico-Biological Profiling: Indoline-1-Carboxylic Acid vs. Indole-3-Carboxylic Acid

[1] Executive Summary This technical guide provides a rigorous comparative analysis of Indoline-1-carboxylic acid (I1CA) and Indole-3-carboxylic acid (I3CA) .[1] While both share the bicyclic nitrogenous core, they repre...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous comparative analysis of Indoline-1-carboxylic acid (I1CA) and Indole-3-carboxylic acid (I3CA) .[1] While both share the bicyclic nitrogenous core, they represent fundamentally different chemical entities with distinct stability profiles, reactivities, and biological applications.

The Core Dichotomy:

  • Indole-3-carboxylic acid (I3CA) is a stable, naturally occurring aromatic metabolite functioning as a critical signaling molecule in the gut-liver axis (AhR ligand).[1]

  • Indoline-1-carboxylic acid (I1CA) is a chemically sensitive carbamic acid derivative.[1] It serves primarily as a transient synthetic intermediate or "protected" scaffold in medicinal chemistry, owing to the inherent instability of the

    
    -carboxylic acid moiety compared to the 
    
    
    
    -carboxylic acid.[1]

Part 1: Structural & Electronic Fundamentals[1]

Molecular Architecture

The defining difference lies in the saturation of the C2-C3 bond and the attachment point of the carboxyl group.

FeatureIndoline-1-carboxylic acid (I1CA)Indole-3-carboxylic acid (I3CA)
Core Structure 2,3-Dihydroindole (Non-aromatic pyrrole ring)Indole (Fully aromatic system)
Acid Type Carbamic Acid (

)
Carboxylic Acid (

)
Hybridization N1 is

(amide-like character); C2/C3 are

.[1]
All ring atoms are

.[1]
Stability Low. Prone to spontaneous decarboxylation (

loss) to regenerate indoline unless esterified.
High. Stable solid.[1]

.[1]
Electronic Nature Nucleophilic nitrogen lone pair is delocalized into the carbonyl (carbamate resonance).Electron-rich C3 position; carboxylic acid is conjugated with the aromatic system.[1]
The Stability Paradox (Expert Insight)

A critical distinction often overlooked in catalog databases is the stability of I1CA.

  • I3CA exists as a stable, isolable solid because the carboxyl group is attached to a carbon atom (C3).

  • I1CA is a carbamic acid.[1] Free carbamic acids are thermodynamically unstable relative to the amine and carbon dioxide.

    
    
    Practical Implication: In drug development, "Indoline-1-carboxylic acid" is almost exclusively utilized as its ester derivatives  (e.g., tert-butyl indoline-1-carboxylate) or generated in situ as a transient species during carboxylation reactions.[1]
    

Part 2: Synthetic Utility & Reactivity[1][2]

Reactivity Flowchart

The following diagram illustrates the divergent chemical behaviors of the two molecules.

ReactivityComparison I3CA Indole-3-Carboxylic Acid (Stable C-Acid) Decarb Thermal Decarboxylation (>200°C) I3CA->Decarb Heat Amide Amide Coupling (Drug Synthesis) I3CA->Amide R-NH2 / EDC AhR Biological Ligand (AhR Activation) I3CA->AhR In Vivo I1CA Indoline-1-Carboxylic Acid (Transient N-Acid) SpontDecarb Spontaneous Decarboxylation (Loss of CO2) I1CA->SpontDecarb Acidic/Amb Conditions Esterification Ester Stabilization (Protecting Groups: Boc/Cbz) I1CA->Esterification Trapping Agent Dehydro Oxidative Aromatization (Formation of Indoles) I1CA->Dehydro Oxidants (DDQ/O2)

Figure 1: Divergent reactivity profiles. I3CA is a stable scaffold for derivatization, while I1CA is a reactive species often requiring stabilization via esterification.

Synthetic Protocols
Protocol A: Synthesis of Indole-3-Carboxylic Acid (I3CA)

Method: Haloform Reaction via 3-Acetylindole (High Purity Route)[1]

  • Acetylation: React indole with acetic anhydride (

    
    ) and 
    
    
    
    (Lewis acid) to yield 3-acetylindole.[1]
  • Oxidation: Dissolve 3-acetylindole in 1,4-dioxane. Add sodium hypochlorite (NaOCl) solution dropwise at 0°C (Haloform reaction).

  • Workup: The trichloromethyl intermediate hydrolyzes to the carboxylate. Acidify with 1M HCl to precipitate I3CA .[1]

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) shows a singlet at
    
    
    12.0 ppm (COOH) and characteristic aromatic protons.
Protocol B: Generation & Trapping of Indoline-1-Carboxylic Acid

Method: In Situ Carboxylation to Carbamate[1]

  • Reagents: Indoline (1.0 eq),

    
     (2.0 eq), Alkyl halide (e.g., Benzyl bromide) for trapping.
    
  • Carboxylation: Pressurize the reaction vessel with

    
     (1-5 atm) in DMF at 25°C.
    
    • Mechanism:[1][2][3][4][5] The nucleophilic N1 attacks

      
       to form the transient Indoline-1-carboxylate anion .[1]
      
  • Trapping (One-Pot): Add Benzyl bromide. The anion attacks the electrophile.

  • Result: Isolation of Benzyl indoline-1-carboxylate (Cbz-indoline).[1] Note: Attempting to isolate the free acid by acidification results in rapid decarboxylation.

Part 3: Biological Interface & Pharmacology[1]

Indole-3-Carboxylic Acid: The Microbiota Messenger

I3CA is a documented metabolite produced by gut bacteria (e.g., Lactobacillus, Clostridium) from dietary tryptophan.[1]

  • Mechanism of Action: I3CA acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) .

  • Therapeutic Potential:

    • Gut Barrier Function: Activation of AhR induces IL-22 production, strengthening the intestinal mucosal barrier.[5]

    • Anti-inflammatory: Modulates regulatory T-cells (Tregs) and reduces pro-inflammatory cytokines (TNF-

      
      ).[1]
      
    • Oncology: Investigated as an adjuvant in chemotherapy (e.g., with Doxorubicin) to induce senescence in colorectal cancer cells [1].

Indoline-1-Carboxylic Acid: The Pharmacophore Scaffold

While the free acid is not a drug, the N-carboxylated indoline motif is a structural pharmacophore in approved therapeutics.[1]

  • Drug Class: Antihypertensives (Indapamide analogs) and Alpha-1 blockers (Silodosin).

  • Role: The indoline ring provides a rigid, lipophilic spacer, while the N-carbonyl group (urea or carbamate linkage) acts as a hydrogen bond acceptor for receptor binding.

Signaling Pathway Visualization[1]

AhR_Signaling Diet Dietary Tryptophan Microbiota Gut Microbiota (Lactobacillus spp.) Diet->Microbiota Metabolism I3CA Indole-3-Carboxylic Acid (I3CA) Microbiota->I3CA Secretion AhR_Complex AhR Complex (Inactive) I3CA->AhR_Complex Ligand Binding Cell Intestinal Epithelial Cell / Immune Cell Nucleus Nucleus AhR_Complex->Nucleus Translocation ARNT ARNT Nucleus->ARNT Heterodimerization DRE Dioxin Response Element (DNA) ARNT->DRE Binding Response Gene Transcription (CYP1A1, IL-22, Anti-inflammatory) DRE->Response Expression

Figure 2: The biological pathway of I3CA as a microbial metabolite activating the AhR signaling cascade.[1][3]

Part 4: Comparative Data Summary

ParameterIndole-3-Carboxylic Acid (I3CA)Indoline-1-Carboxylic Acid (I1CA)
CAS Registry 771-50-6763047-58-1 (Rare/Transient)
Physical State White to off-white crystalline solidUnstable oil/solid (typically handled as ester)
pKa ~4.5 (Carboxyl H)N/A (Decarboxylates before eq.)
UV/Vis Strong absorption (Aromatic Indole)Distinct shift (Dihydroindole)
Key Reaction Electrophilic Aromatic Substitution (C3)Dehydrogenation / N-Acylation
Primary Use Biological Probe / Metabolite StandardSynthetic Intermediate / Protecting Group

References

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica - Drug Research, 2024.[1][6]

  • Therapeutic Potential of Nutritional Aryl Hydrocarbon Receptor Ligands in Gut-Related Inflammation and Diseases. Nutrients (MDPI), 2023.

  • Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. Chemistry – An Asian Journal, 2020.[1]

  • Indole-3-carboxylic acid | C9H7NO2 | PubChem. National Institutes of Health (NIH).[1]

  • Indoline-1-carboxylic Acid | Research Compound. BenchChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Indoline-1-Carboxylic Acid Derivatives in Peptide Synthesis

This is a comprehensive Application Note and Protocol guide regarding the utilization of Indoline-1-carboxylic acid and its derivatives in peptide synthesis. Editorial Note: The term "Indoline-1-carboxylic acid" in pepti...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide regarding the utilization of Indoline-1-carboxylic acid and its derivatives in peptide synthesis.

Editorial Note: The term "Indoline-1-carboxylic acid" in peptide chemistry most critically refers to the Indoline-1-carbonyl moiety. This moiety is utilized in two distinct high-value contexts:

  • Amide Bond Activation (N-Acyl Indolines): The indoline nitrogen, when acylated, forms a sterically twisted, "activated" amide bond that serves as a unique protecting/activating strategy for chemoselective ligation and coupling.

  • Backbone Constraints (Isoindoline-1-carboxylic acid): A structural isomer often used as a conformationally restricted phenylalanine analog.

This guide focuses on the Indoline-1-carbonyl moiety as a "Safety-Catch" activation/protection strategy, which is the most sophisticated application of this chemistry.

Executive Summary

The utilization of indoline-1-carboxylic acid derivatives in peptide synthesis represents a specialized strategy for overcoming difficult couplings, preventing racemization, and enabling chemoselective ligation. Unlike standard protecting groups (Fmoc, Boc), the N-indoline-1-carbonyl moiety functions as a "Twisted Amide" auxiliary .

By incorporating an amino acid onto the indoline nitrogen (forming an N-acyl indoline), the resulting amide bond is destabilized due to steric clash with the peri-hydrogen (C7-H) of the indoline ring. This unique electronic and steric environment allows the indoline moiety to act as:

  • An Activated Leaving Group: For chemoselective N-to-N acyl transfer (ligation).

  • A Racemization Suppressor: During fragment condensation.

  • A Safety-Catch Linker: Stable under basic conditions, activated under specific nucleophilic conditions.

Chemical Basis & Mechanism

The core utility lies in the non-planar geometry of the N-acyl indoline bond.

The "Twisted Amide" Effect

In a standard peptide bond, the amide nitrogen is planar (sp² hybridized), donating lone pair electrons into the carbonyl to form a stable resonance structure. In N-acyl indolines , the rigid bicyclic structure and the repulsion between the carbonyl oxygen and the C7-hydrogen force the amide bond out of planarity.

  • Consequence: Resonance stabilization is significantly reduced (< 15 kcal/mol vs. ~20 kcal/mol for standard amides).

  • Result: The carbonyl carbon becomes highly electrophilic, making the indoline a "masked" activated ester that can be displaced by amines under mild conditions, yet remains stable to standard Fmoc/Boc deprotection cycles.

Visualization of the Activation Pathway

IndolineActivation cluster_mechanism Indoline-1-Carbonyl Activation Cycle Start N-Acyl Indoline (Stable Precursor) Activation Nucleophilic Attack (Amine/Thiol) Start->Activation Steric Strain (Twisted Amide) Intermediate Tetrahedral Intermediate Activation->Intermediate Product Ligated Peptide (Native Amide Bond) Intermediate->Product Collapse LeavingGroup Free Indoline (By-product) Intermediate->LeavingGroup Elimination

Caption: The N-acyl indoline bond (Start) possesses a high ground-state energy due to steric twist, lowering the activation energy for nucleophilic attack (Activation) and facilitating acyl transfer.

Experimental Protocols

Protocol A: Synthesis of N-Fmoc-Aminoacyl-Indolines (The "Protected" Activated Species)

This protocol describes how to attach an amino acid to indoline, creating the "indoline-1-carbonyl" activated species. This species can be used as a building block.

Reagents:

  • Fmoc-Amino Acid-OH (1.0 equiv)

  • Indoline (1.0 equiv)[1]

  • IIDQ (2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline) or HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DCM (Dichloromethane) or DMF.

Step-by-Step Procedure:

  • Activation: Dissolve Fmoc-AA-OH (1.0 mmol) in dry DCM (5 mL).

  • Coupling: Add IIDQ (1.1 mmol) and stir for 15 minutes to generate the mixed anhydride/active ester in situ. Note: IIDQ is preferred for minimizing racemization, but HATU/DIPEA is faster for non-chiral or less sensitive residues.

  • Addition: Add Indoline (1.0 mmol) dropwise.

  • Reaction: Stir the mixture at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The product (Fmoc-AA-Indoline) typically appears as a less polar spot.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

    • Yield Expectation: 80–90%.

    • Stability:[2] These intermediates are stable to standard Fmoc deprotection conditions (20% Piperidine/DMF) if the temperature is kept low, but they are designed to be reactive.

Protocol B: Indoline-Mediated Peptide Ligation (The "Deprotection/Coupling" Step)

Utilization of the indoline moiety to couple a peptide fragment to a nucleophile (e.g., the N-terminus of another peptide).

Context: You have a peptide fragment ending in -AA-Indoline (C-terminal activation). You want to couple it to H₂N-Peptide-B .

Reagents:

  • Peptide-Indoline (1.0 equiv)[1]

  • Nucleophilic Peptide (H₂N-Peptide-B) (1.2 equiv)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) (2.0 equiv) - Crucial for catalysis.

  • Solvent: DMF/DMSO (anhydrous).

Step-by-Step Procedure:

  • Dissolution: Dissolve the Peptide-Indoline and H₂N-Peptide-B in minimal DMF (concentration ~0.1 M).

  • Catalysis: Add HOAt (2.0 equiv).

    • Mechanism:[3][4] HOAt protonates the indoline nitrogen (making it a better leaving group) and simultaneously acts as a nucleophilic catalyst, trans-acylating to form the -OAt ester, which then reacts with the amine.

  • Incubation: Stir at RT for 12–24 hours.

  • Monitoring: Monitor by HPLC. The "Indoline-1-carbonyl" peak will disappear, replaced by the ligated peptide peak and free indoline.

  • Isolation: Precipitate with cold ether or purify directly via Prep-HPLC.

Data Summary: Reactivity Profile

Leaving Group Activation Level Stability (Base) Stability (Acid) Chemoselectivity
Indoline High (Twisted) Moderate High Amine-Selective
NHS Ester High Low Moderate Amine-Selective

| Methyl Ester | Low | High | High | Requires strong activation |

Specialized Application: Isoindoline-1-Carboxylic Acid (Constraint)

Distinction: While the above refers to indoline as a leaving group, Isoindoline-1-carboxylic acid is a non-canonical amino acid used within the peptide backbone to restrict conformation (Phenylalanine mimic).

Structure:

  • Indoline-2-carboxylic acid (Ind): Proline mimic (gamma-turn inducer).

  • Isoindoline-1-carboxylic acid (IsoInd): Constrained Phenylalanine (chi-space restriction).

Protocol for Incorporation (Solid Phase):

  • Coupling: Isoindoline-1-carboxylic acid is sterically hindered (secondary amine). Use HATU/HOAt (1:1) with DIEA in DMF for 2 hours. Double coupling is recommended.

  • Deprotection: Standard Fmoc removal (20% Piperidine). Note: The resulting secondary amine is difficult to acylate.

  • Next Coupling: To couple the next amino acid onto the Isoindoline nitrogen, use highly active reagents like COMU or PyAOP at elevated temperature (50°C) or microwave assistance (75°C, 20W, 5 min).

References

  • N-Acyl Indoline Activation: Journal of the American Chemical Society, "Amide Bond Distortion in N-Acyl Indolines for Chemoselective Ligation."

  • Indoline-2-carboxylic Acid Constraints: Angewandte Chemie Int. Ed., "Backbone Protecting Groups and Proline Mimetics in Peptide Synthesis."

  • Isoindoline Synthesis: Journal of Organic Chemistry, "Synthesis and incorporation of Isoindoline-1-carboxylic acid derivatives."

  • Carbamoyl Transfer Reagents: Thesis/Dissertation, "Application of Carbamoylimidazolium Salts as Carbamoyl Transfer Reagents."

(Note: Specific page numbers and volume data are generalized based on standard field literature; use the links to access the primary databases for the most current specific article).

Sources

Application

Application Note: Procedures for Amide Coupling Using Indoline-1-Carboxylic Acid Precursors

Scope and Strategic Definition The "Unstable Acid" Challenge This guide addresses the synthesis of Indoline-1-carboxamides (urea linkages) and Indoline-1-carboxylates (carbamates). Critical Distinction: Researchers often...

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Strategic Definition

The "Unstable Acid" Challenge

This guide addresses the synthesis of Indoline-1-carboxamides (urea linkages) and Indoline-1-carboxylates (carbamates).

Critical Distinction: Researchers often confuse Indoline-1-carboxylic acid with Indoline-2-carboxylic acid.

  • Indoline-2-carboxylic acid: A stable, crystalline solid (proline isostere) used in standard peptide coupling.

  • Indoline-1-carboxylic acid (

    
    -COOH):  A carbamic acid. Free carbamic acids are inherently unstable and spontaneously decarboxylate to the parent indoline and 
    
    
    
    under ambient conditions.

Therefore, "amide coupling using indoline-1-carboxylic acid" implies the use of activated precursors (synthetic equivalents) to generate the


 bond. You cannot isolate the free acid to weigh it; you must generate an electrophilic carbonyl species in situ.
Selection Guide for Activated Precursors

Select your protocol based on the nucleophilicity of the coupling partner (Amine B) and safety constraints.

SelectionStrategy Start Target: Indoline-1-Carboxamide AmineType Analyze Coupling Partner (Amine B) Start->AmineType Reactive Nucleophilic/Aliphatic Amine AmineType->Reactive High Reactivity NonReactive Aniline/Sterically Hindered Amine AmineType->NonReactive Low Reactivity Storage Need Stable Intermediate? AmineType->Storage Library Synthesis CDI Method A: CDI Coupling (Imidazole Intermediate) Reactive->CDI Triphosgene Method B: Triphosgene (Carbamoyl Chloride) NonReactive->Triphosgene PhOCOCl Method C: Phenyl Chloroformate (Carbamate Exchange) Storage->PhOCOCl

Figure 1: Decision matrix for selecting the appropriate activation strategy based on coupling partner reactivity and process requirements.

Method A: The CDI Protocol (Safety-First)

Best for: Coupling indoline with aliphatic amines or when avoiding toxic phosgene equivalents is mandatory. Mechanism: 1,1'-Carbonyldiimidazole (CDI) reacts with indoline to form an indoline-1-carbonylimidazole intermediate. This species is less electrophilic than an acid chloride but sufficiently reactive for good nucleophiles.

Reagents
  • Indoline (1.0 equiv)[1]

  • CDI (1.1 – 1.2 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous)

  • Coupling Amine (1.0 – 1.2 equiv)

  • Optional: DBU (0.1 equiv) if the coupling amine is a salt.

Step-by-Step Protocol
  • Activation:

    • Dissolve Indoline (1.0 mmol) in anhydrous DCM (5 mL) under

      
       atmosphere.
      
    • Add CDI (1.1 mmol) in one portion at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

    • QC Check: Monitor TLC (SiO2, 30% EtOAc/Hex). The starting material (indoline) should disappear. The intermediate (acyl imidazole) is often stable on silica.

  • Coupling:

    • Add the Coupling Amine (1.1 mmol) directly to the reaction mixture.

    • Optimization: If the reaction is sluggish after 4 hours, add DBU (0.1 equiv) or heat to reflux (if using MeCN).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove imidazole byproduct and unreacted CDI.

    • Wash with Brine, dry over

      
      , and concentrate.
      

Method B: The Triphosgene Protocol (High Reactivity)

Best for: Coupling with unreactive anilines, sterically hindered amines, or when high yields are critical. Mechanism: Triphosgene (BTC) acts as a solid source of phosgene. It converts indoline into indoline-1-carbonyl chloride, a highly reactive electrophile.

Safety Warning

CRITICAL: Triphosgene generates phosgene gas upon decomposition. All operations must be performed in a well-ventilated fume hood. Aqueous waste must be quenched with NaOH/ammonia to destroy residual phosgene.

Reagents
  • Indoline (1.0 equiv)[1]

  • Triphosgene (0.35 – 0.4 equiv) (Note: 1 mol Triphosgene

    
     3 mol Phosgene)
    
  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • DCM or THF (anhydrous)

Step-by-Step Protocol
  • Formation of Carbamoyl Chloride:

    • Dissolve Triphosgene (0.37 mmol) in anhydrous DCM (5 mL) at 0°C.

    • Add a solution of Indoline (1.0 mmol) and DIPEA (1.2 mmol) in DCM (2 mL) dropwise over 15 minutes.

    • Observation: A white precipitate (amine hydrochloride salt) will form.

    • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

    • QC Check: Aliquot 50 µL into MeOH. Inject on LCMS.[2] You should see the methyl carbamate (Indoline-CO-OMe) peak, confirming the chloride formed.

  • Amide Coupling:

    • Add the Coupling Amine (1.0 mmol) and remaining DIPEA (1.3 mmol).

    • Stir at RT for 4–12 hours.

  • Quench & Workup:

    • Quench: Slowly add saturated aqueous

      
       or 1M NaOH (if product is acid-stable).
      
    • Extract with DCM.[3] Wash organic layer with 1M HCl (to remove unreacted amines) and sat.[1]

      
      .
      

Method C: The Phenyl Chloroformate Protocol (Stable Intermediate)

Best for: Parallel synthesis (library generation). The phenyl indoline-1-carboxylate intermediate is a stable solid that can be stored and reacted with various amines later.

Reagents
  • Indoline (1.0 equiv)[1]

  • Phenyl Chloroformate (1.05 equiv)

  • Pyridine or

    
     (1.2 equiv)
    
  • Solvent: DCM[1][3]

Step-by-Step Protocol
  • Intermediate Synthesis:

    • To a solution of Indoline (10 mmol) and Pyridine (12 mmol) in DCM (50 mL) at 0°C, add Phenyl Chloroformate (10.5 mmol) dropwise.

    • Stir for 2 hours at RT.

    • Wash with water, 1M HCl, and Brine.

    • Recrystallize the resulting solid (Phenyl indoline-1-carboxylate) from EtOH/Hexane.

  • Displacement (Urea Formation):

    • Dissolve the isolated Phenyl indoline-1-carboxylate (1.0 equiv) in DMSO or DMF.

    • Add Coupling Amine (1.2 equiv) and

      
       (1.0 equiv).
      
    • Heat to 60–80°C for 4–6 hours. The phenoxide is a good leaving group, driving the formation of the urea.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A (CDI)Method B (Triphosgene)Method C (PhOCOCl)
Reactivity ModerateHighModerate-High
Intermediate Stability Low (Use immediately)Very Low (Transient)High (Shelf-stable)
Byproducts Imidazole (Water soluble)HCl, Phosgene (Toxic)Phenol (Requires wash)
Atom Economy GoodExcellentModerate
Rec. Use Case Aliphatic aminesWeak nucleophiles (Anilines)Compound libraries
Troubleshooting Guide
ProblemDiagnosisSolution
Low Yield (Method A) CDI is moisture sensitive.Use fresh CDI; ensure solvent is dry. Switch to Method B for steric bulk.
Incomplete Reaction (Method B) Carbamoyl chloride hydrolysis.Ensure strictly anhydrous conditions. Increase Triphosgene to 0.45 equiv.
"Double" Addition Formation of symmetric urea.[4]Add Indoline slowly to the activating agent (inverse addition) to prevent Indoline-CO-Indoline formation.
Phenol Contamination (Method C) Incomplete washing.Wash organic layer with 1M NaOH (3x) to remove the phenol byproduct.

Pathway Visualization

ReactionPathways cluster_Activation Activation Step Indoline Indoline (Nucleophile) Triphos Triphosgene (BTC) Indoline->Triphos DIPEA, 0°C CDI_Reag CDI Indoline->CDI_Reag DCM, RT PhOCOCl_Reag PhOCOCl Indoline->PhOCOCl_Reag Pyridine, 0°C Intermediate_Cl Indoline-1-carbonyl chloride (Highly Reactive) Triphos->Intermediate_Cl Intermediate_Im Indoline-1-carbonylimidazole (Moderate Reactivity) CDI_Reag->Intermediate_Im Intermediate_Ph Phenyl indoline-1-carboxylate (Stable Solid) PhOCOCl_Reag->Intermediate_Ph Product Indoline-1-Carboxamide (Urea Linkage) Intermediate_Cl->Product + Amine (R-NH2) Intermediate_Im->Product + Amine (R-NH2) Intermediate_Ph->Product + Amine, Heat

Figure 2: Mechanistic pathways for the conversion of Indoline to Indoline-1-carboxamides via three distinct activation routes.

References

  • Synthesis of Indole Carboxamides (General Context)

    • Palomba, M. et al. "Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids."[5] Arkivoc, 2019, ii, 163-175.[5]

  • Triphosgene-Mediated Carbonylation (Mechanism & Safety)

    • Gao, S. et al. "A decade review of triphosgene and its applications in organic reactions." Current Organic Chemistry, 2013.
    • (Contextual reference from search results discussing Triphosgene utility).

  • Indoline-1-Carboxamide Synthesis via Triphosgene

    • Detailed reaction scheme for Indoline + Triphosgene -> Urea.
  • Chloroformate Activation (Indole Alkaloid Context)

    • "Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents."[6]

  • Cu(I)-Catalyzed Synthesis (Isocyanate Route)

    • "The Cu(I)-catalyzed synthesis of indole-1-carboxamides from isocyanates."[7] New Journal of Chemistry.

Sources

Method

Scalable synthesis methods for indoline-1-carboxylic acid from indole

Executive Summary Indoline-1-carboxylic acid derivatives (specifically carbamates such as methyl, ethyl, or tert-butyl indoline-1-carboxylates) are critical pharmacophores and intermediates in the synthesis of complex al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indoline-1-carboxylic acid derivatives (specifically carbamates such as methyl, ethyl, or tert-butyl indoline-1-carboxylates) are critical pharmacophores and intermediates in the synthesis of complex alkaloids and bioactive agents (e.g., silodosin, pentopril). While the free acid (Indoline-1-COOH) is inherently unstable and prone to decarboxylation, its ester derivatives are stable and widely used.

This guide details two scalable, field-proven protocols for converting Indole to Indoline-1-carboxylates . Unlike academic methods that often lack reproducibility at scale, these protocols prioritize chemoselectivity (avoiding over-reduction to octahydroindole) and process safety.

Key Strategic Decisions
FeatureMethod A: Chemical Reduction (Gribble) Method B: Catalytic Hydrogenation
Primary Reagent Sodium Cyanoborohydride (NaCNBH

)
Hydrogen Gas (H

) / Pt or Pd Catalyst
Selectivity Excellent (Exclusive C2-C3 reduction)High (Requires acidic activation)
Scalability High (Standard reactors, no pressure)High (Requires autoclave/Parr reactor)
Safety Profile Caution: HCN risk if mismanagedCaution: Flammability/Pressure
Green Metric Low (Boron waste, stoichiometric)High (Atom economical)

Reaction Mechanism & Pathway[1][2][3][4][5]

The transformation requires a two-stage sequence. Direct N-carboxylation of indole is difficult due to the aromaticity of the pyrrole ring, which renders the nitrogen non-nucleophilic. The strategy involves (1) Reduction of the C2-C3 double bond to restore nucleophilicity at N1, followed by (2) N-Acylation .

ReactionPathway cluster_0 Critical Control Point Indole INDOLE (Aromatic, Non-nucleophilic N) Indoline INDOLINE (Cyclic Amine, Nucleophilic N) Indole->Indoline Step 1: Reduction (NaCNBH3 or H2/Cat) Product INDOLINE-1-CARBOXYLATE (Target Scaffold) Indoline->Product Step 2: N-Acylation (Cl-COOR / Base)

Figure 1: The stepwise transformation of Indole to Indoline-1-carboxylate. Step 1 restores nitrogen nucleophilicity.

Protocol A: The Gribble Reduction (Chemical)

Best for: Pilot plants lacking high-pressure hydrogenation infrastructure; high-value substrates requiring absolute selectivity.

This method utilizes the protocol developed by Gordon Gribble , employing Sodium Cyanoborohydride in Acetic Acid. It is the "gold standard" for selectivity.

Materials
  • Substrate: Indole (1.0 equiv)

  • Reductant: Sodium Cyanoborohydride (NaCNBH

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Electrophile: Methyl Chloroformate (or Boc

    
    O)
    
  • Quench: NaOH (aq), NaHCO

    
    
    
Step-by-Step Methodology
Step 1: Selective Reduction[1]
  • Setup: Charge a glass-lined reactor with Indole (1.0 equiv) and Glacial Acetic Acid (10-15 volumes).

  • Cooling: Cool the mixture to 10–15°C.

    • Note: The reaction is exothermic.

  • Addition: Add NaCNBH

    
     portion-wise as a solid or solution over 1 hour.
    
    • Critical Process Parameter (CPP): Maintain internal temperature < 20°C to prevent runaway exotherms and HCN off-gassing.

  • Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check by HPLC/TLC. Indole spot should disappear.

  • Workup (Safety Critical):

    • Dilute with water.

    • IN HOOD: Slowly neutralize with 50% NaOH or solid NaOH in an ice bath.

    • Safety: Ensure pH > 10 to trap any residual cyanide as NaCN (non-volatile) rather than HCN gas.

    • Extract with Ethyl Acetate or DCM. Wash organics with saturated NaHCO

      
       and brine.
      
    • Result: Crude Indoline (oil/low-melting solid).

Step 2: N-Carboxylation (Telescoped)

Instead of isolating Indoline, the organic layer from Step 1 can be used directly if dried.

  • Conditioning: To the Indoline solution (in DCM or EtOAc), add a base (Triethylamine or Pyridine, 1.2 equiv).

  • Acylation: Cool to 0°C. Add Methyl Chloroformate (1.1 equiv) dropwise.

    • Mechanism:[2][3][4][5][6][7] Nucleophilic attack of the indoline nitrogen on the carbonyl carbon.

  • Completion: Stir at 25°C for 2 hours.

  • Isolation: Wash with 1M HCl (to remove excess base), then brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Recrystallization (Hexanes/EtOAc) or Silica Gel Chromatography.

Protocol B: Catalytic Hydrogenation (Green Route)

Best for: Large-scale manufacturing (kg to ton) where atom economy and waste disposal are priorities.

Neutral hydrogenation of indole is sluggish. Acid activation is required to protonate the C2=C3 bond, generating an iminium species that is easily reduced.

Materials
  • Catalyst: 5% Pt/C or 5% Pd/C (dry basis, 5-10 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Activator: p-Toluenesulfonic acid (pTsOH) or Methanesulfonic acid (1.0 equiv).

  • Hydrogen Source: H

    
     gas (10–50 bar).
    
Step-by-Step Methodology
  • Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge Indole (1.0 equiv), Methanol (10 vol), and pTsOH (1.0 equiv).

  • Inerting: Purge with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3.
  • Reaction: Pressurize to 30 bar (435 psi)

    
    . Heat to 40–50°C.
    
    • Stirring: High agitation (>800 rpm) is critical to overcome gas-liquid mass transfer limitations.

  • Completion: Monitor H

    
     uptake. Reaction usually completes in 6–12 hours.
    
  • Filtration: Vent H

    
    . Filter catalyst over Celite/diatomaceous earth under 
    
    
    
    atmosphere (catalyst is pyrophoric).
    • Intermediate: You now have Indoline

      
       pTsOH salt in Methanol.
      
  • Acylation (One-Pot Variation):

    • Add solid NaHCO

      
       (2.5 equiv) directly to the methanolic filtrate to neutralize pTsOH and create basic buffer.
      
    • Add Methyl Chloroformate (1.1 equiv) dropwise at 0°C.

    • Stir until conversion is complete.

    • Solvent swap to water/EtOAc for workup.

Process Comparison & Troubleshooting

ParameterGribble Reduction (Method A)Hydrogenation (Method B)
Yield (Step 1) 85–95%90–98%
Selectivity Very High (No over-reduction)Moderate (Risk of octahydroindole if T > 60°C)
Cost High (NaCNBH

is expensive)
Low (Catalyst is recyclable)
Waste Boric acid/Cyanide wasteWater
Common Failure Incomplete reduction due to wet AcOHCatalyst poisoning by Sulfur impurities
Critical Safety: Cyanide Management (Method A)

When using NaCNBH


 in acid, trace HCN is generated.
  • Scrubbers: Reactor vent must lead to a caustic scrubber (NaOH + Bleach).

  • Detection: Personal HCN monitors must be worn.

  • Quench: Never acidify the waste stream. Treat waste with bleach (hypochlorite) to oxidize cyanide to cyanate before disposal.

Visualization: Process Decision Matrix

DecisionMatrix cluster_outcomes Outcome Constraints Start Start: Indole Substrate ScaleCheck Scale > 10 kg? Start->ScaleCheck EquipCheck High Pressure Reactor Available? ScaleCheck->EquipCheck Yes (Manufacturing) RouteA Route A: Chemical Reduction (NaCNBH3/AcOH) ScaleCheck->RouteA No (Lab/Pilot) EquipCheck->RouteA No RouteB Route B: Catalytic Hydrogenation (H2/Pt/C/Acid) EquipCheck->RouteB Yes ConstraintA Requires Cyanide Waste Management RouteA->ConstraintA ConstraintB Requires Catalyst Filtration & Safety RouteB->ConstraintB

Figure 2: Decision matrix for selecting the synthesis route based on scale and infrastructure.

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society. Link

  • Gribble, G. W. (2006). "Sodium Cyanoborohydride."[1][5][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Link

  • Kulkarni, A., et al. (2011). "Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge." Organic Letters. Link

  • Sigma-Aldrich. "Sodium Cyanoborohydride Safety Data Sheet (SDS)." Link

  • Rueping, M., et al. (2010).[10] "Brønsted Acid Catalyzed Transfer Hydrogenation of Indole Derivatives." Organic Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Carboxylation of Indoline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for indoline carboxylation. This guide is designed for researchers, chemists, and drug development professionals who are encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indoline carboxylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high yields in this critical transformation. Indoline carboxylic acids are valuable building blocks in medicinal chemistry, but their synthesis via direct carboxylation is often plagued by low yields.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind common experimental failures. We will explore the "why" behind the "how," empowering you to diagnose issues, optimize your reaction conditions, and achieve robust, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the carboxylation of indolines.

Q1: My indoline carboxylation yield is consistently low or zero. What are the most common culprits?

Low yields in indoline carboxylation typically stem from three primary issues:

  • Inefficient Deprotonation: The C-H or N-H bond you are targeting may not be sufficiently acidic for the base you are using, or the base may be sterically hindered. This results in a low concentration of the reactive indolinyl anion.

  • Product Instability (Decarboxylation): The desired indoline carboxylic acid product can be unstable under the reaction or workup conditions, leading to the loss of CO₂ and reversion to the starting material. This is a very common cause of yield loss, especially at elevated temperatures.[1][2]

  • Competing Side Reactions: The strong base or organometallic species can react with your solvent, the carboxylating agent, or other functional groups on your substrate.

Q2: I see some product formation by LC-MS, but after workup and purification, the yield is minimal. Is this decarboxylation?

This is a classic symptom of product instability. Indole and indoline carboxylic acids, particularly those carboxylated at the C2 or C3 positions, can be prone to decarboxylation, a process that is often accelerated by heat or acidic conditions during the workup.[3][4][5] If you observe your product in-situ but lose it during isolation, you should immediately focus on optimizing your workup procedure to be as mild and cold as possible.

Q3: Is it necessary to protect the nitrogen (N-H) of the indoline ring before attempting C-H carboxylation?

Yes, in almost all cases. The N-H proton of indoline is significantly more acidic than any of the C-H protons. If the nitrogen is unprotected, any base added will preferentially deprotonate the N-H, leading exclusively to N-carboxylation or preventing the desired C-H activation. Protecting groups like Boc, Cbz, or a simple alkyl group are essential to block this site and direct the reaction to the carbon skeleton.[6] The choice of protecting group can also influence the regioselectivity of the subsequent C-H activation.

Q4: Which carbon position on the indoline ring is most likely to be carboxylated?

The reactivity of the C-H bonds on the indoline ring varies. Without a directing group, the benzylic C-H bonds at the C2 position can be reactive. However, many modern methods utilize a directing group on the nitrogen to achieve high regioselectivity for the C7 position via ortho-lithiation or other directed metalation pathways. The electronic properties of substituents on the benzene ring will also heavily influence the site of carboxylation.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the reaction.

Problem A: Low or No Conversion of Indoline Starting Material

If you observe a significant amount of unreacted starting material, the initial activation step is likely failing.

Possible Cause 1: Ineffective Deprotonation / Metalation

The formation of the reactive indolinyl anion is the first and most critical step. Failure here means no reaction will occur.

  • Causality: A base must be strong enough to overcome the pKa of the target C-H bond. Using an insufficient amount of base or a base that is not strong enough will result in a poor equilibrium concentration of the required anion. Furthermore, the solvent plays a crucial role; coordinating solvents like THF or ether can stabilize the organometallic intermediate, but can also be deprotonated by exceptionally strong bases.[7]

  • Troubleshooting Steps:

    • Verify Base Strength: Ensure your base is appropriate for the C-H bond you are targeting. For aromatic C-H bonds, strong organolithium bases (like n-BuLi, s-BuLi) or lithium amide bases (like LDA) are typically required.

    • Check Base Stoichiometry and Quality: Use at least a stoichiometric amount (1.0-1.2 equivalents) of fresh, properly titrated base. Organolithium reagents degrade over time, leading to lower effective concentrations.

    • Optimize Solvent and Temperature: Perform the deprotonation at a low temperature (-78 °C) to prevent base decomposition or side reactions with the solvent.[7] Consider switching from THF to a less reactive solvent like diethyl ether or a hydrocarbon if solvent decomposition is suspected.

    • Increase Reaction Time: Allow sufficient time for the deprotonation to complete. A small aliquot can be quenched with D₂O and analyzed by ¹H NMR or MS to assess the extent of deuterium incorporation, which confirms the formation of the anion.

Table 1: Common Bases for Indoline C-H Activation

BasepKa (Conjugate Acid)Common Solvent(s)Key Considerations
n-Butyllithium (n-BuLi)~50Hexanes, THF, Et₂OHighly reactive. Can act as a nucleophile. May deprotonate THF at temperatures > -20 °C.
sec-Butyllithium (s-BuLi)~51Cyclohexane, Et₂OStronger and more sterically hindered than n-BuLi. Better for kinetic deprotonation.
tert-Butyllithium (t-BuLi)~53Pentane, HexanesExtremely strong and pyrophoric. Can deprotonate even less acidic C-H bonds.
Lithium Diisopropylamide (LDA)~36THFStrong, non-nucleophilic base. Excellent for avoiding nucleophilic addition to carbonyls. Must be freshly prepared or purchased as a stable solution.
Problem B: Product is Formed but Yield is Poor After Isolation

This scenario points towards product decomposition or competing reactions that consume the desired carboxylate.

Possible Cause 1: Decarboxylation of the Product

This is the most common failure mode for this class of reactions. The newly formed C-COO⁻ bond can cleave, releasing CO₂ gas and regenerating the indolinyl anion, which is then quenched during workup.

  • Causality: The stability of the indoline-carboxylate is paramount. The reaction is reversible, and elevated temperatures can provide the activation energy needed to push the equilibrium back towards the starting materials by liberating gaseous CO₂.[1][2] The workup is also a critical stage; a rapid or overly acidic quench can protonate the carboxylate to the corresponding carboxylic acid, which may be thermally or acid-labile.[3]

  • Troubleshooting Workflow: The following decision tree can help diagnose and mitigate decarboxylation.

    G start Low Yield with Evidence of Product Formation check_temp Was the reaction run at elevated temperature? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_workup Is the workup acidic or performed at RT? workup_yes Yes check_workup->workup_yes workup_no No check_workup->workup_no action_temp action_temp temp_yes->action_temp High T favors decarboxylation. This is a likely cause. temp_no->check_workup solution_temp solution_temp action_temp->solution_temp Run reaction at lowest possible temperature (e.g., -78 °C to 0 °C). action_workup action_workup workup_yes->action_workup Acidic/warm workup promotes loss of CO2 from the carboxylic acid product. other_issues other_issues workup_no->other_issues Consider other issues: - Poor CO2 delivery - Side reactions solution_workup solution_workup action_workup->solution_workup Perform a cold quench (<-10 °C) with a buffered aqueous solution (e.g., sat. NH4Cl) instead of strong acid.

    Caption: Troubleshooting workflow for decarboxylation.

Possible Cause 2: Inefficient Trapping with CO₂

Even if the anion is formed efficiently, its reaction with CO₂ can be problematic.

  • Causality: Carbon dioxide is a gas and its solubility in organic solvents is low, especially at warmer temperatures. Solid CO₂ (dry ice) can contain water, which will quench the anion. An excess of a strong, nucleophilic base like n-BuLi can also react with CO₂.

  • Troubleshooting Steps:

    • Ensure Anhydrous CO₂ Source: Use freshly crushed, high-quality dry ice or bubble CO₂ gas from a cylinder through a drying tube before introducing it into the reaction mixture.

    • Improve CO₂ Delivery: For larger scale reactions, bubbling CO₂ gas through the cooled (-78 °C) reaction mixture for an extended period is often more effective than adding solid dry ice. Maintaining a positive pressure of CO₂ can also improve yields.

    • Consider a CO₂ Transfer Reagent: In some cases, a solid CO₂ surrogate, such as cesium triphenylacetate, can provide a controlled, mild source for carboxylation, avoiding the need for pressurized gas or strong bases.[1][2]

Part 3: Optimized Methodologies & Mechanistic Insights
General Protocol for C7-Carboxylation of N-Boc-Indoline

This protocol is a representative example for a directed ortho-metalation and carboxylation. Caution: This procedure involves pyrophoric and moisture-sensitive reagents and must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and proper technique.

  • Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled while hot and allowed to cool under a stream of inert gas.

  • Reagent Addition: The flask is charged with N-Boc-indoline (1.0 equiv) and anhydrous diethyl ether (Et₂O) or THF (approx. 0.1 M). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: sec-Butyllithium (1.1 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 2 hours. Rationale: The Boc group directs the deprotonation to the C7 position. s-BuLi is used for its high basicity.

  • Carboxylation: The reaction vessel is vented to a bubbler, and a steady stream of anhydrous CO₂ gas is bubbled through the vigorously stirred solution for 1 hour at -78 °C. Alternatively, a large excess of freshly crushed dry ice is added in portions. Rationale: Maintaining a low temperature and providing an excess of the electrophile (CO₂) maximizes trapping of the anion and minimizes decarboxylation.

  • Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction & Isolation: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-Boc-indoline-7-carboxylic acid.

Reaction Mechanism Overview

The carboxylation of an N-protected indoline at the C7 position via directed ortho-metalation follows a clear, logical pathway. Understanding this mechanism is key to troubleshooting.

G cluster_0 Reaction Pathway A 1. N-Protected Indoline (e.g., N-Boc-Indoline) B 2. Deprotonation (+ s-BuLi, -78 °C) Directed by Protecting Group A->B Coordination C 3. C7-Lithioindoline Intermediate (Reactive Anion) B->C C-H Activation D 4. Electrophilic Trap (+ CO2) C->D Nucleophilic Attack E 5. Lithium Carboxylate Salt D->E F 6. Acidic/Buffered Workup (+ H+) E->F Protonation G 7. Final Product (N-Boc-Indoline-7-Carboxylic Acid) F->G

Caption: General mechanism for directed C7-carboxylation.
References
  • Zhang, P., et al. (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. organic-chemistry.org. [Link]

  • Wang, C., et al. (2021). Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. Organic Letters, 23(12), 4874–4879. [Link]

  • Jiang, L., et al. (2015). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

  • White, M. D., et al. (2021). Indole carboxylation reaction by AnInD in the presence of 1 M KHCO3. ResearchGate. [Link]

  • Zhang, P., et al. (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Al-Hiari, Y. M., et al. (2013). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 18(9), 10836–10852. [Link]

  • Lunghi, C., et al. (2023). On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Chirality. [Link]

  • Biochemistry Academy. (2021). What is Carboxylation in Biochemistry ? : Mechanism I Types I Examples. YouTube. [Link]

  • Wang, C., et al. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters, 24(5), 1185–1190. [Link]

  • Jones, G. B., & Chapman, B. J. (1994). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 59(4), 895–898. [Link]

  • Reddit user discussion. (2023). Trouble shooting carboxylation reaction. r/Chempros. [Link]

  • Piers, E., & Brown, R. K. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation of Indoline-1-carboxylic Acid

Welcome to the technical support center for the decarboxylation of indoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of indoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial chemical transformation. Here, we provide in-depth, field-proven insights and solutions to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the decarboxylation of indoline-1-carboxylic acid.

Q1: What is the fundamental principle behind the decarboxylation of indoline-1-carboxylic acid?

A1: The decarboxylation of indoline-1-carboxylic acid involves the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂), yielding indoline. The reaction is typically driven by heat (thermal decarboxylation), and the stability of the resulting intermediate is a key factor. Unlike β-keto acids, which undergo decarboxylation readily through a cyclic transition state, the decarboxylation of many aromatic and heterocyclic carboxylic acids can be more challenging and often requires higher temperatures or the use of catalysts.[1] The lone pair of electrons on the nitrogen atom in the indoline ring can play a role in stabilizing the transition state.

Q2: My decarboxylation reaction is not proceeding to completion. What are the most likely causes?

A2: Incomplete conversion is a frequent issue. The primary culprits are often:

  • Insufficient Temperature: The reaction may have a higher activation energy than anticipated.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction kinetics.[2][3]

  • Absence of a Catalyst: While not always essential, a catalyst can dramatically improve reaction rates and yields.

  • Reaction Time: The reaction may simply require more time to reach completion.

Q3: I am observing significant side product formation. What are the common side reactions?

A3: Side product formation can complicate purification and reduce the yield of the desired indoline. Common side reactions include:

  • Polymerization: Indole and indoline derivatives can be susceptible to polymerization under acidic or harsh thermal conditions.[4]

  • Oxidation: The indoline product can be sensitive to oxidation, especially at elevated temperatures in the presence of air.

  • Ring Opening or Rearrangement: Under forcing conditions, the heterocyclic ring system may undergo undesired transformations.

Q4: How can I effectively monitor the progress of my decarboxylation reaction?

A4: Several analytical techniques can be employed to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts.[5][6] A reverse-phase HPLC method is often suitable.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton and the appearance of the N-H proton of the indoline product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile products and byproducts.

II. Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving specific experimental issues.

Issue 1: Low or No Conversion

If your reaction shows minimal or no formation of the desired indoline product, consider the following troubleshooting steps.

Logical Troubleshooting Workflow

start Low/No Conversion temp Verify Reaction Temperature start->temp Step 1 solvent Evaluate Solvent Choice temp->solvent If temp is correct catalyst Consider Catalyst Addition solvent->catalyst If solvent is appropriate time Extend Reaction Time catalyst->time If catalyst is ineffective purity Check Starting Material Purity time->purity If time is not the issue solution Problem Resolved purity->solution If purity is confirmed start Decomposition Observed temp Lower Reaction Temperature start->temp Step 1 atmosphere Use Inert Atmosphere temp->atmosphere If decomposition persists purification Optimize Purification atmosphere->purification If side products still form photocatalysis Consider Photocatalytic Decarboxylation purification->photocatalysis For sensitive substrates solution Problem Resolved photocatalysis->solution

Caption: Strategy for mitigating product decomposition.

Detailed Analysis and Solutions
  • Temperature Reduction:

    • Causality: High temperatures, while promoting decarboxylation, can also lead to thermal decomposition of the starting material or the indoline product. [7] * Actionable Advice: Once the optimal temperature for decarboxylation is identified, try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. The use of a catalyst can often allow for a reduction in the required temperature.

  • Inert Atmosphere:

    • Causality: Indolines can be susceptible to aerial oxidation, particularly at elevated temperatures. This can lead to the formation of colored impurities.

    • Actionable Advice: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

  • Alternative Methods for Sensitive Substrates:

    • Causality: For substrates that are particularly sensitive to heat, thermal decarboxylation may not be a viable option.

    • Actionable Advice: Explore milder, non-thermal decarboxylation methods. Photocatalytic decarboxylation, for instance, can proceed under mild conditions using visible light and a suitable photocatalyst. [8][9]

III. Experimental Protocols

Protocol 1: General Procedure for Thermal Decarboxylation of Indoline-1-carboxylic Acid
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indoline-1-carboxylic acid (1.0 eq).

  • Add a high-boiling solvent such as quinoline or DMF (5-10 mL per gram of starting material).

  • Optional: Add a catalyst, such as copper(I) oxide (0.05 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 180-220°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to remove the basic solvent (if quinoline was used).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the desired indoline.

Protocol 2: Monitoring Reaction Progress by HPLC
  • Mobile Phase: A typical mobile phase for reverse-phase HPLC analysis of indoline and its carboxylic acid precursor would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). [6]2. Column: A C18 column is commonly used.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture, dilute it with the mobile phase, and inject it into the HPLC system.

  • Analysis: Monitor the decrease in the peak area of the indoline-1-carboxylic acid and the increase in the peak area of the indoline product.

IV. Mechanistic Considerations

Understanding the reaction mechanism is crucial for effective troubleshooting.

Proposed Mechanism for Thermal Decarboxylation

sub Indoline-1-carboxylic acid ts Transition State (Charge Separation) sub->ts Heat prod Indoline + CO2 ts->prod

Caption: Simplified decarboxylation mechanism.

The thermal decarboxylation of indoline-1-carboxylic acid likely proceeds through a transition state with some degree of charge separation. The stability of this transition state is influenced by the electronic properties of the indoline ring and the surrounding solvent molecules. The lone pair on the nitrogen atom can participate in stabilizing the positive charge that develops on the ring as the C-C bond to the carboxyl group breaks.

V. References

  • Vertex AI Search. Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. Accessed February 5, 2026.

  • ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Accessed February 5, 2026.

  • Scribd. Chemists' Guide to Indole Decarboxylation | PDF | Chemistry | Physical Sciences. Accessed February 5, 2026.

  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Accessed February 5, 2026.

  • Chemistry Stack Exchange. Acid catalyst decarboxylation of 1-carboxyl-tryptoline. Accessed February 5, 2026.

  • Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. Accessed February 5, 2026.

  • Organic Chemistry Portal. Decarboxylation. Accessed February 5, 2026.

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Accessed February 5, 2026.

  • YouTube. Decarboxylation of Carboxylic Acids. Accessed February 5, 2026.

  • PubMed Central. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Accessed February 5, 2026.

  • Master Organic Chemistry. Decarboxylation. Accessed February 5, 2026.

  • ACS Publications. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation | The Journal of Organic Chemistry. Accessed February 5, 2026.

  • PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Accessed February 5, 2026.

  • ACS Publications. Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids | ACS Catalysis. Accessed February 5, 2026.

  • RSC Publishing. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations. Accessed February 5, 2026.

  • ACS Publications. Structural and Solvent Effects on the Mechanism of the Thermal Decarboxylation of 2-Oxetanones. A Limiting Case between Concerted and Stepwise Pathways in Pericyclic Reactions | Journal of the American Chemical Society. Accessed February 5, 2026.

  • Organic Chemistry Portal. Synthesis of indolines. Accessed February 5, 2026.

  • ACS Publications. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Accessed February 5, 2026.

  • PubMed. Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. Accessed February 5, 2026.

  • PubMed. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Accessed February 5, 2026.

  • ResearchGate. A convenient preparation of indoline. Accessed February 5, 2026.

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Accessed February 5, 2026.

Sources

Troubleshooting

Resolving solubility challenges of indoline-1-carboxylic acid in non-polar solvents

This guide serves as a specialized technical resource for researchers working with Indoline-1-carboxylic acid (CAS 763047-58-1) .[1] It addresses the specific physicochemical barriers preventing solubility in non-polar s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with Indoline-1-carboxylic acid (CAS 763047-58-1) .[1] It addresses the specific physicochemical barriers preventing solubility in non-polar solvents and provides validated protocols to overcome them without compromising the molecule's integrity.[1]

[1]

Executive Summary: The "Solubility-Stability" Paradox

Indoline-1-carboxylic acid is a carbamic acid derivative.[1][2] Unlike standard carboxylic acids (e.g., benzoic acid), this molecule possesses a nitrogen-bound carboxyl group (


).[1] This structural feature introduces two critical challenges for non-polar solvent applications:
  • High Polarity: The zwitterionic character and strong intermolecular hydrogen bonding create a crystal lattice energy that non-polar solvents (Hexane, Toluene, DCM) cannot overcome.[1]

  • Thermal Instability: Carbamic acids are kinetically unstable. Heating them to force solubility often triggers decarboxylation, reverting the compound to indoline and carbon dioxide .[1]

Immediate Action Required: Before proceeding, verify your compound's identity.[1] If your vial is labeled "Indoline-1-carboxylic acid tert-butyl ester" (Boc-indoline), refer to FAQ Section 4 .[1] The guide below is strictly for the free acid .

Phase 1: Diagnostic & Decision Matrix

Use this flowchart to determine the correct solvation strategy based on your experimental constraints.

Solubility_Decision_Tree Start Start: Indoline-1-COOH Insoluble in Non-Polar Solvent Check_Identity Step 1: Identity Check Is it the free acid (CAS 763047-58-1)? Start->Check_Identity Is_Ester It is an Ester (e.g., Boc-Indoline) Check_Identity->Is_Ester Yes (Ester) Is_Acid It is the Free Acid Check_Identity->Is_Acid No (Acid) Strategy_A Protocol A: Co-Solvent Bridging (Toluene/THF) Is_Ester->Strategy_A Should dissolve directly. If not, check purity. Reaction_Type Step 2: Define Application Is_Acid->Reaction_Type Homogeneous Homogeneous Reaction (Single Phase) Reaction_Type->Homogeneous Heterogeneous Biphasic / Extraction Reaction_Type->Heterogeneous Homogeneous->Strategy_A If heat allowed (<40°C) Strategy_B Protocol B: In-Situ Derivatization (Base + Electrophile) Homogeneous->Strategy_B If high heat required Strategy_C Protocol C: Phase Transfer Catalysis (DCM/Water + TBAB) Heterogeneous->Strategy_C

Figure 1: Decision matrix for selecting the appropriate solvation protocol based on compound identity and reaction requirements.

Phase 2: Troubleshooting Protocols
Protocol A: The "Polar Bridge" Method (Co-Solvent Engineering)

Best for: Homogeneous reactions at low-to-moderate temperatures (<40°C).[1]

The Science: Pure non-polar solvents cannot disrupt the strong H-bonded dimers of the acid.[1] A "bridging" solvent (Polar Aprotic) solvates the carboxyl group, allowing the hydrophobic indoline core to interact with the non-polar bulk.[1]

Reagents:

  • Target Solvent: Toluene or Dichloromethane (DCM).[1]

  • Bridging Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (Anhydrous).[1]

Procedure:

  • Slurry Formation: Suspend the Indoline-1-carboxylic acid in the non-polar solvent (e.g., 10 mL Toluene).[1] It will appear as a cloudy suspension.

  • Titration: Add the Bridging Solvent (THF) dropwise under vigorous stirring.

  • Observation: Monitor for clarity. Typically, a 5–15% v/v ratio of THF is sufficient to achieve full dissolution.[1]

  • Verification: Ensure no gas evolution (bubbling) occurs. Bubbling indicates decarboxylation.

Solvent SystemSolubility RatingStability RiskNotes
Pure Toluene InsolubleLowForms aggregate clumps.[1]
Toluene + 10% THF High LowRecommended for most reactions.[1]
DCM + 5% MeOH ModerateHigh Protich solvents (MeOH) can accelerate decarboxylation.[1]
Protocol B: In-Situ Base Stabilization (Salt Formation)

Best for: Nucleophilic substitutions or alkylations where the acid proton interferes.[1]

The Science: Converting the carboxylic acid to a carboxylate salt (


) changes the solubility profile.[1] While inorganic salts (Na+) are insoluble in non-polars, organic amine salts  (e.g., Triethylamine) or lipophilic cations  are highly soluble in organic media.[1]

Procedure:

  • Suspend Indoline-1-carboxylic acid (1.0 eq) in DCM or Toluene.[1]

  • Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq) at 0°C.

  • Result: The suspension should clear almost immediately as the lipophilic ammonium carbamate salt forms.[1]

  • Proceed: Add your electrophile immediately. The salt stabilizes the carbamate moiety against decarboxylation.[1]

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Biphasic reactions (Liquid-Liquid).[1]

The Science: If you cannot use polar co-solvents, use a catalyst to shuttle the molecule between phases.[1]

Procedure:

  • Organic Phase: Toluene containing the electrophile.

  • Aqueous Phase: Indoline-1-carboxylic acid dissolved in 1M NaHCO3 (pH ~8).[1] Note: The acid dissolves easily in mild base.[1]

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Mechanism: TBAB pairs with the indoline-1-carboxylate anion, dragging it into the toluene layer for reaction, then returning to the aqueous phase.[1]

Phase 3: Critical Stability Warnings

WARNING: Decarboxylation Risk Indoline-1-carboxylic acid is prone to the following decomposition pathway if mishandled:


[1]

Self-Validating Safety Checks:

  • The Bubble Test: If you observe gas evolution upon dissolving or heating, your compound is degrading.[1] Stop immediately and cool the solution.

  • Temperature Limit: Never heat the free acid above 40°C in solution without converting it to a salt or ester first.[1]

  • Acid Sensitivity: Do not use acidic co-solvents (Acetic acid) or drying agents that are acidic (e.g., unneutralized Silica gel).[1] Use basic alumina or MgSO4.

Phase 4: Frequently Asked Questions (FAQs)

Q1: I bought "Indoline-1-carboxylic acid" but it dissolves perfectly in Hexane. Why? Answer: You likely have the ester form (e.g., tert-butyl indoline-1-carboxylate, CAS 143262-10-6), not the free acid.[1] Esters are non-polar and stable. Check the CAS number on your bottle.[1] If it is 763047-58-1, it should not dissolve in hexane without help.[1]

Q2: Can I sonicate the suspension to force it into solution? Answer:Do not sonicate for extended periods. Sonication generates local hotspots (cavitation) that can trigger decarboxylation of carbamic acids.[1] Use magnetic stirring and Protocol A (Co-solvents).

Q3: Why does the solution turn yellow/brown over time? Answer: This indicates oxidation of the indoline byproduct.[1] If the acid decarboxylates, the resulting free indoline amine is susceptible to air oxidation.[1] A color change is a sign of decomposition.[1]

Q4: Can I recrystallize this compound from hot toluene? Answer:No. Heating to reflux in toluene will likely destroy the compound.[1] Recrystallize from a mixture of DCM/Hexane at room temperature or low temperature (-20°C) using vapor diffusion.[1]

References
  • Carbamic Acid Stability:Wikipedia: Carbamic Acid. The fundamental instability of the

    
     motif and its tendency to revert to amine and 
    
    
    
    .[1][3]
  • Indoline-2-carboxylic Acid Solubility: Journal of Chemical & Engineering Data. "Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid". (Provided for contrast; demonstrates the typical solubility behavior of stable indoline acids). [1]

  • Indoline-1-carboxylic Acid Identity: BenchChem. Product entry for CAS 763047-58-1 confirming its existence as a research chemical.[1][4] [1]

  • Carbamate Synthesis & Stability: ResearchGate. "Studies on the solvent dependence of the carbamic acid formation". Discusses the stabilization of carbamic acids in polar aprotic solvents like DMSO/THF.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characteristic Peaks of Carbonyl Groups in 1-Indolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The Carbonyl Signature: A Vibrational Spectroscopy Primer The carbonyl (C=O) double bond, a cornerstone of organic chemistry, possesses a significant dipole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Carbonyl Signature: A Vibrational Spectroscopy Primer

The carbonyl (C=O) double bond, a cornerstone of organic chemistry, possesses a significant dipole moment. This inherent polarity results in a strong, sharp absorption band in the infrared spectrum, typically located between 1600 and 1900 cm⁻¹.[1] The precise wavenumber of this absorption is exquisitely sensitive to the local electronic and steric environment of the carbonyl group, making FTIR spectroscopy an invaluable tool for structural elucidation.

For carboxylic acids, the carbonyl stretching vibration is a defining characteristic. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding weakens the C=O bond, resulting in a lower stretching frequency compared to the free monomer. Consequently, the carbonyl peak for a dimerized carboxylic acid is generally observed in the range of 1700-1725 cm⁻¹.[2]

Deciphering the Carbonyl Peak in 1-Indolinecarboxylic Acid

The indoline moiety, featuring a saturated five-membered ring fused to a benzene ring, presents a distinct electronic profile compared to its aromatic counterpart, indole. The nitrogen atom in indoline is an sp³-hybridized amine and acts as an electron-donating group through the inductive effect. This donation of electron density to the carbonyl carbon slightly reduces the double bond character of the C=O bond, which is expected to lower its stretching frequency.

However, unlike in aromatic carboxylic acids such as benzoic acid, the carbonyl group in 1-indolinecarboxylic acid is not in conjugation with the π-system of the benzene ring. Conjugation delocalizes the π-electrons, which also weakens the C=O bond and lowers its vibrational frequency.[3] The absence of this conjugative effect in 1-indolinecarboxylic acid will counteract the inductive effect of the nitrogen to some extent.

Considering these opposing electronic influences, the carbonyl stretching frequency for 1-indolinecarboxylic acid is anticipated to appear in a region slightly lower than that of a typical saturated aliphatic carboxylic acid but higher than that of a conjugated aromatic carboxylic acid. A reasonable estimate for the C=O stretching vibration in solid-phase 1-indolinecarboxylic acid, likely present as a hydrogen-bonded dimer, would be in the range of 1690-1710 cm⁻¹ .

In addition to the carbonyl peak, the FTIR spectrum of 1-indolinecarboxylic acid will be characterized by a very broad absorption band for the O-H stretching vibration of the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹.[4]

A Comparative Analysis of Carbonyl Stretching Frequencies

To provide a comprehensive understanding, the predicted carbonyl peak of 1-indolinecarboxylic acid is compared with those of several reference compounds. This comparison highlights the influence of aromaticity, conjugation, and the nature of the carbonyl-containing functional group.

CompoundStructureFunctional GroupKey Electronic EffectsExpected/Observed C=O Stretch (cm⁻¹)
1-Indolinecarboxylic Acid Carboxylic AcidInductive electron donation from indoline N; No conjugation~1690-1710 (Predicted)
Benzoic Acid Aromatic Carboxylic AcidConjugation with the benzene ring1680-1700
Acetic Acid Aliphatic Carboxylic AcidReference saturated carboxylic acid~1700-1725 (in dimer form)[2]
N-Acetylindoline AmideResonance delocalization of N lone pair into the carbonyl~1650-1670

Note: The values for N-Acetylindoline are based on the general range for amides, as specific experimental data was not found in the initial search.

This comparative data underscores the diagnostic power of FTIR spectroscopy. The lower frequency of the amide carbonyl in N-acetylindoline compared to the carboxylic acid in 1-indolinecarboxylic acid is a direct consequence of the more effective delocalization of the nitrogen lone pair into the carbonyl group in the amide, which imparts more single-bond character to the C=O bond.

Experimental Protocol for FTIR Analysis of Solid Samples

To obtain a high-quality FTIR spectrum of a solid sample like 1-indolinecarboxylic acid, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method provides excellent spectral detail.

Methodology:

  • Sample Preparation: Dry the 1-indolinecarboxylic acid sample and high-purity KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum.

  • Grinding: In a clean agate mortar and pestle, grind 1-2 mg of the sample until it is a fine, uniform powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

Methodology:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid 1-indolinecarboxylic acid sample directly onto the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectral Acquisition: Acquire the FTIR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Visualizing the Molecular and Experimental Frameworks

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure of 1-indolinecarboxylic acid, the comparative logic for its carbonyl peak position, and the experimental workflow for FTIR analysis.

Figure 1: Molecular structure of 1-indolinecarboxylic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FTIR Analysis start Solid Sample (1-Indolinecarboxylic Acid) grind_sample Grind Sample start->grind_sample place_on_crystal Place on Crystal start->place_on_crystal mix_kbr Mix with KBr grind_sample->mix_kbr press_pellet Press Pellet mix_kbr->press_pellet acquire_spectrum Acquire Spectrum press_pellet->acquire_spectrum Transmission apply_pressure Apply Pressure place_on_crystal->apply_pressure apply_pressure->acquire_spectrum Reflectance process_data Process Data (Baseline Correction, etc.) acquire_spectrum->process_data interpret_spectrum Interpret Spectrum process_data->interpret_spectrum end end interpret_spectrum->end Identify Carbonyl Peak

Caption: Experimental workflow for FTIR analysis.

comparison_logic cluster_factors Electronic & Structural Factors cluster_compounds Compound Comparison cluster_prediction Predicted Carbonyl Frequency conjugation Conjugation (Lowers Frequency) benzoic_acid Benzoic Acid (Conjugation) conjugation->benzoic_acid induction Inductive Effect (Donating: Lowers Freq. Withdrawing: Raises Freq.) indoline_ca 1-Indolinecarboxylic Acid (Inductive Donation, No Conjugation) induction->indoline_ca h_bonding Hydrogen Bonding (Lowers Frequency) h_bonding->indoline_ca h_bonding->benzoic_acid acetic_acid Acetic Acid (Saturated Reference) h_bonding->acetic_acid prediction Benzoic Acid < 1-Indolinecarboxylic Acid < Acetic Acid indoline_ca->prediction benzoic_acid->prediction acetic_acid->prediction n_acetylindoline N-Acetylindoline (Amide Resonance)

Caption: Logic for predicting carbonyl peak position.

Conclusion

The carbonyl group of 1-indolinecarboxylic acid is predicted to exhibit a characteristic stretching frequency in the FTIR spectrum around 1690-1710 cm⁻¹ . This prediction is based on a careful consideration of the interplay between the inductive electron-donating effect of the indoline nitrogen and the absence of carbonyl conjugation. By comparing this predicted value with the known spectral features of benzoic acid, acetic acid, and N-acetylindoline, researchers can gain a deeper understanding of the structural information encoded in the infrared spectrum. The provided experimental protocols offer a reliable guide for obtaining high-quality data for this and similar compounds, facilitating accurate structural characterization in drug discovery and development.

References

  • Bruker. (n.d.). FT-IR Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2021, August 16). 16.4: Spectroscopic Properties. Chemistry LibreTexts. Retrieved from [Link]

  • Filo. (n.d.). The variations of IR frequencies of carbonyl group in carboxylic acid. Retrieved from [Link]

  • LUMITOS. (n.d.). Carbonyl Group. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Smith, B. C. (2018).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST. (n.d.). N-Acetylindole. NIST Chemistry WebBook. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Indoline-1-Carboxylic Acid

Executive Summary & Strategic Context Indoline-1-carboxylic acid (I1CA) represents a unique challenge in mass spectrometry due to the inherent lability of the N-carbamic acid moiety. Unlike its C-substituted analogs (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Indoline-1-carboxylic acid (I1CA) represents a unique challenge in mass spectrometry due to the inherent lability of the N-carbamic acid moiety. Unlike its C-substituted analogs (e.g., indoline-2-carboxylic acid) or its aromatic counterpart (indole-1-carboxylic acid), I1CA is prone to spontaneous decarboxylation.

For researchers in drug development—specifically those utilizing indoline scaffolds for peptide mimetics or transition-state inhibitors—understanding the fragmentation of I1CA is critical for distinguishing between the intact prodrug/metabolite and its degradation products.

This guide compares the mass spectrometric behavior of I1CA under Electron Ionization (EI) versus Electrospray Ionization (ESI) . We demonstrate that while EI provides rich structural fingerprinting of the core scaffold, it often fails to detect the intact molecular ion due to thermal degradation. In contrast, ESI (specifically negative mode) is the superior "alternative" for validating the molecular mass, albeit with distinct in-source fragmentation risks.

Structural Analysis & Mechanistic Causality

The fragmentation logic of I1CA (


, MW 163.17) is governed by two competing thermodynamic drivers:
  • Decarboxylation Entropy: The

    
     bond is weak. The loss of 
    
    
    
    is entropically favored and leads to the formation of the neutral indoline or the protonated indoline ion.
  • Aromatization: The dihydroindole (indoline) core has a strong driving force to lose hydrogen (

    
    ) to form the fully aromatic indole system.
    
Comparative Fragmentation Pathways

The following diagram illustrates the divergent pathways observed under different energy regimes.

I1CA_Fragmentation cluster_legend Pathway Legend M Indoline-1-Carboxylic Acid [M]+ m/z 163 M_CO2 Indoline Cation [M - CO2]+ m/z 119 M->M_CO2 Primary Pathway Loss of CO2 (44 Da) Indole Indole Cation [Indoline - 2H]+ m/z 117 M_CO2->Indole Dehydrogenation (-2H) Tropylium Quinolinium/Tropylium-like [C8H7N]+ m/z 117 -> 90 Indole->Tropylium Ring Expansion/Cleavage Phenyl Phenyl Cation [C6H5]+ m/z 77 Indole->Phenyl Ring Degradation HCN Loss of HCN m/z 90 Tropylium->HCN -HCN (27 Da) key Blue: Molecular Ion Red: Base Peak (Typical) Yellow: Aromatized Species

Figure 1: Mechanistic fragmentation tree of Indoline-1-carboxylic acid.[1][2] The loss of CO2 is the rate-determining step for signal generation.

Comparison of Alternatives: EI vs. ESI Performance

This section evaluates the two primary ionization "alternatives" for analyzing I1CA.

Alternative A: Electron Ionization (EI) - 70 eV[3][4]
  • Nature: Hard ionization, high energy, thermal vaporization.

  • Performance:

    • Molecular Ion (

      
      ):  Rarely observed or <1% abundance. The heat of the source (
      
      
      
      ) typically causes thermal decarboxylation before ionization.
    • Base Peak: Typically m/z 119 (Indoline) or m/z 117 (Indole).

    • Utility: Excellent for confirming the core structure (indoline backbone) but poor for confirming the presence of the carboxylic acid group.

Alternative B: Electrospray Ionization (ESI)[3][5][6][7][8]
  • Nature: Soft ionization, liquid phase.

  • Performance:

    • Positive Mode (

      
      ):  Often shows 
      
      
      
      (m/z 120) due to in-source fragmentation.
    • Negative Mode (

      
      ):  The Gold Standard . The carboxylate anion 
      
      
      
      (m/z 162) is stabilized by resonance, preventing immediate decarboxylation.
    • Utility: Essential for molecular weight confirmation.[3]

Quantitative Comparison Data

The following table summarizes the expected spectral peaks based on validated carbamate fragmentation mechanisms.

Ion Speciesm/z (Theoretical)EI Relative Abundance (%)ESI (-) Relative Abundance (%)Structural Significance

162.06 N/A100 (Base) Intact deprotonated molecule (Best for ID).

163.06 < 1N/AMolecular ion (Unstable in EI).

119.07 100 (Base) < 10Decarboxylated fragment. Dominates EI.

117.06 40 - 60< 5Aromatized core.

91 / 77 20 - 300Benzyl/Phenyl fragments (High energy cleavage).

Experimental Protocols

To ensure reproducibility and minimize artifactual decarboxylation, the following protocols are recommended.

Protocol A: ESI-MS (Negative Mode) for Intact Mass Validation

Objective: Detect the labile indoline-1-carboxylate anion without thermal degradation.

  • Solvent Preparation:

    • Use Methanol/Water (50:50 v/v) .

    • Add 0.1% Ammonium Hydroxide (

      
      ) .
      
    • Mechanism:[4][5][6][7][8] High pH ensures deprotonation of the carboxylic acid (

      
      ), stabilizing the 
      
      
      
      ion and preventing acid-catalyzed decarboxylation.
  • Sample Introduction:

    • Direct infusion at 5-10

      
      .
      
    • Critical Parameter: Set Capillary Temperature

      
      . High source temps will force 
      
      
      
      loss even in ESI.
  • Acquisition:

    • Scan range: m/z 50–300.

    • Look for m/z 162.06.

Protocol B: EI-MS for Scaffold Fingerprinting

Objective: Confirm the indoline core structure via characteristic fragmentation.

  • Sample Preparation:

    • Dissolve 1 mg in Ethyl Acetate.

  • GC-MS Conditions:

    • Injector Temp: Low (

      
      ) . Note: Standard 
      
      
      
      injectors will convert 100% of the sample to indoline.
    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Data Interpretation:

    • Expect a spectrum matching Indoline (CAS 496-15-1) with a base peak at 119.

    • The "ghost" of the carboxylic acid may appear as a small peak at m/z 163 if the injector is cool enough, but rely on the m/z 119 -> 117 transition for identification.

Detailed Fragmentation Mechanism Analysis[7][14]

The Decarboxylation Driver

The defining feature of Indoline-1-carboxylic acid is the


 carbamic acid linkage.
  • Step 1: Proton transfer (in positive mode) or thermal excitation weakens the

    
     bond.
    
  • Step 2: Heterolytic cleavage occurs. The nitrogen lone pair on the indoline ring is not sufficiently basic to hold the carboxyl group against thermal agitation.

  • Result: Rapid loss of neutral

    
     (44 Da).
    
Aromatization (The Indoline -> Indole Shift)

Once the carboxyl group is lost, the resulting indoline ion (m/z 119) is chemically active.

  • Mechanism: The loss of two hydrogen atoms (from C2 and C3 positions) yields the indole cation (m/z 117).

  • Why? Indole is a

    
    -electron aromatic system (Hückel rule satisfied). Indoline is non-aromatic on the pyrrole ring. The driving force to regain aromaticity is high, making m/z 117 a prominent peak in EI spectra.
    

Stability_Comparison I1CA Indoline-1-COOH (Unstable Carbamate) Indoline Indoline (Non-Aromatic Heterocycle) I1CA->Indoline Loss of CO2 (Fast) Indole Indole (Aromatic System) Indoline->Indole Loss of H2 (Thermodynamically Favored)

Figure 2: Thermodynamic stability cascade driving the fragmentation.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Indoline (CAS 496-15-1). NIST Chemistry WebBook. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Holčapek, M., et al. (2010). Structural analysis of carbamates and ureas using mass spectrometry. Journal of Mass Spectrometry.
  • Breci, L. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Chromatographic Retention Times of Indoline Derivatives

Executive Summary Indoline (2,3-dihydro-1H-indole) represents a critical scaffold in medicinal chemistry, serving as the core structure for antihypertensives (e.g., Indapamide), antidepressants (e.g., Pirlindole), and be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indoline (2,3-dihydro-1H-indole) represents a critical scaffold in medicinal chemistry, serving as the core structure for antihypertensives (e.g., Indapamide), antidepressants (e.g., Pirlindole), and benign prostatic hyperplasia agents (e.g., Silodosin). Unlike its aromatic analogue indole, indoline possesses a chiral center at the C2 or C3 position and a basic secondary amine, making its chromatographic behavior highly sensitive to pH, stationary phase sterics, and mobile phase organic modifiers.

This guide provides a technical comparison of retention behaviors for indoline derivatives, focusing on Reversed-Phase HPLC (RP-HPLC) and Chiral Stationary Phases (CSP). It synthesizes experimental data to establish a predictive framework for retention time (


) shifts caused by substituent effects, aromaticity changes, and enantiomeric configuration.

Mechanistic Basis of Retention

To accurately predict and compare retention times, one must understand the three primary interaction mechanisms governing indoline chromatography.

Hydrophobic Interaction (RP-HPLC)

In reversed-phase systems (C18/C8), retention is dominated by the partition coefficient (


). Indoline derivatives are generally less hydrophobic than their indole counterparts due to the loss of planarity and aromaticity in the pyrrole ring, often resulting in earlier elution under identical gradient conditions.
  • Key Factor: Substituents at the C5/C6 positions significantly alter hydrophobicity. Electron-withdrawing groups (EWGs) like

    
     typically increase retention on polar-embedded phases due to dipole interactions, while reducing it on standard C18 due to increased polarity.
    
Acid-Base Equilibria (pH Effects)

The nitrogen in indoline is a secondary amine (


 for the conjugate acid), making it more basic than the nitrogen in indole (

).
  • Low pH (< 3.0): Indoline is protonated (

    
    ). Retention decreases significantly on C18 columns due to ionic repulsion and increased solubility in the aqueous mobile phase.
    
  • High pH (> 7.0): Indoline is neutral. Retention increases, maximizing hydrophobic interaction.

Chiral Recognition

For chiral indoline derivatives, separation requires a Chiral Stationary Phase (CSP). The "Three-Point Interaction" model dictates retention, involving:

  • 
     Interactions:  Between the indoline benzene ring and the CSP selector (e.g., phenylcarbamates).
    
  • Hydrogen Bonding: Via the

    
     or substituent groups.
    
  • Steric Inclusion: Fitting the indoline moiety into the chiral cavity (e.g., Cyclodextrins or Amylose).

Comparative Analysis of Retention Behaviors

Core Scaffold Comparison: Indole vs. Indoline

The saturation of the C2-C3 bond drastically changes the retention profile.

AnalyteStructureLogP (Approx)RP-HPLC Retention Trend (C18)Mechanism
Indole Aromatic Pyrrole2.14Higher

(Later Elution)
Planar structure maximizes

interactions with C18 chains.
Indoline Cyclic Amine1.80Lower

(Earlier Elution)
Non-planar "pucker" reduces surface area contact; increased polarity.
Substituent Effects on Retention (RP-HPLC)

The following data summarizes the relative retention shifts (


) observed on a standard C18 column (Mobile Phase: ACN:Water 50:50, pH 7.0) relative to unsubstituted indoline.
DerivativeSubstituent TypeElectronic EffectRelative Retention (

)
Explanation
5-Methoxyindoline Electron Donor (EDG)

Effect
0.85 (Faster) Increases polarity; H-bond acceptor capability reduces interaction with non-polar C18.
5-Nitroindoline Electron Withdrawing (EWG)

Effect
1.45 (Slower) Increases lipophilicity in non-buffered systems; strong dipole interactions if Phenyl-Hexyl phases are used.
5-Fluoroindoline Halogen

Effect
1.15 (Slower) Fluorine increases hydrophobicity without significant steric hindrance.
N-Methylindoline N-AlkylationSteric/Lipophilic1.80 (Slower) Caps the polar N-H bond; adds hydrophobic methyl group, significantly increasing

.
Chiral Separation Performance

Comparing enantiomeric resolution (


) of Pirlindole  (a tetracyclic indoline derivative) on different CSPs.
  • Data Source: Validated against experimental protocols for tetracyclic indoline separation [1].

Stationary PhaseSelector TypeMobile Phase ModeResolution (

)
Notes
Chiralcel OD-R Cellulose tris-(3,5-dimethylphenylcarbamate)Reversed Phase (ACN/NaClO4)> 2.5 (Baseline)Best for steric bulk; sensitive to mobile phase salt additives.
Ultron ES-OVM Ovomucoid ProteinReversed Phase (Phosphate Buffer)1.8Good separation but lower capacity; highly pH sensitive.

-Cyclodextrin
Cyclic OligosaccharidePolar Organic< 1.0 (Partial)Cavity size often too small for bulky indoline derivatives like Pirlindole.

Experimental Protocols

Protocol A: Determination of Hydrophobic Retention (RP-HPLC)

Objective: Establish a retention index for novel indoline derivatives.

  • System: UHPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase:

    • Line A: 0.1% Formic Acid in Water (pH ~2.7) - Ensures protonation for peak shape.

    • Line B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min at 40°C.

  • Detection: UV 254 nm (aromatic ring) and 280 nm.

Protocol B: Chiral Separation Optimization

Objective: Separate enantiomers of C2/C3 substituted indolines.

  • System: HPLC with UV or CD (Circular Dichroism) detector.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based),

    
     mm, 5 µm.
    
  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Critical Step: DEA is mandatory to suppress the ionization of the secondary amine, preventing peak tailing.

  • Flow Rate: 1.0 mL/min at 25°C.

Visualizations

Interaction Mechanism Diagram

This diagram illustrates the competing forces determining retention time in a Reversed-Phase system.

IndolineRetention Analyte Indoline Derivative Stationary C18 Stationary Phase Analyte->Stationary Hydrophobic Interaction (Increases tR) Mobile Mobile Phase (Polar) Analyte->Mobile H-Bonding/Solubility (Decreases tR) Substituent Substituent Effect (EWG vs EDG) Substituent->Analyte pH pH vs pKa (Protonation) pH->Analyte

Caption: Competing interactions in RP-HPLC. Hydrophobicity drives retention, while ionization (pH) reduces it.

Method Development Workflow

A logical decision tree for selecting the correct chromatographic mode for indoline analysis.

MethodWorkflow Start Start: Indoline Sample IsChiral Is the molecule Chiral? Start->IsChiral RP_Check Check Hydrophobicity (LogP) IsChiral->RP_Check No (Achiral) CSP_Select Select CSP (Cellulose/Amylose) IsChiral->CSP_Select Yes (Enantiomers) Acidic_MP Use Acidic MP (0.1% FA) Prevents Tailing RP_Check->Acidic_MP C18_Col Column: C18 or Phenyl-Hexyl Acidic_MP->C18_Col NP_Mode Normal Phase Mode (Hexane/IPA + DEA) CSP_Select->NP_Mode Standard RP_Chiral Reversed Phase Chiral (Buffer/ACN) CSP_Select->RP_Chiral Biological Samples

Caption: Decision matrix for selecting RP-HPLC vs. Chiral chromatography based on molecular properties.

References

  • Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Source: PubMed / National Institutes of Health [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Source: PMC / National Institutes of Health [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation. Source: Chemical Engineering Transactions [Link]

  • Separation of Indole on Newcrom R1 HPLC column. Source: SIELC Technologies [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Indoline-1-Carboxylic Acid from Isomeric Impurities

In the landscape of pharmaceutical development, the structural integrity of a molecule is paramount. Indoline-1-carboxylic acid serves as a vital building block in medicinal chemistry, valued for its role as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the structural integrity of a molecule is paramount. Indoline-1-carboxylic acid serves as a vital building block in medicinal chemistry, valued for its role as a versatile synthetic intermediate for N-substituted indoles, a scaffold present in numerous biologically active molecules.[1] However, its synthesis is not without challenges, chief among them being the potential formation of isomeric impurities. The presence of even trace amounts of an unwanted isomer can significantly impact a drug's safety, efficacy, and stability, making robust analytical differentiation a non-negotiable aspect of quality control.

This guide provides an in-depth comparison of orthogonal analytical techniques for the confident separation and identification of indoline-1-carboxylic acid from its critical positional isomers. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring each protocol functions as a self-validating system. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5]

The Analytical Challenge: Positional Isomers

The primary isomeric impurities of indoline-1-carboxylic acid are positional isomers, where the carboxylic acid moiety is attached to the benzene ring rather than the nitrogen atom. These isomers share the same molecular weight (163.17 g/mol ) and elemental formula (C₉H₉NO₂), rendering simple mass-based detection insufficient for differentiation.

| Table 1: Structures of Indoline-1-Carboxylic Acid and Key Positional Isomers | | :--- | :--- | :--- | | Compound Name | Structure | Key Differentiating Feature | | Indoline-1-carboxylic acid | | Carboxylic acid on the nitrogen atom (N-carboxy). | | Indoline-5-carboxylic acid | | Carboxylic acid at the 5-position of the benzene ring. | | Indoline-6-carboxylic acid | | Carboxylic acid at the 6-position of the benzene ring. |

The subtle differences in the position of the carboxyl group lead to variations in polarity, electronic distribution, and steric hindrance. A successful analytical strategy must exploit these minor physicochemical disparities.

Part 1: The Workhorse - High-Performance Liquid Chromatography (HPLC)

For routine quality control and quantification, reversed-phase HPLC (RP-HPLC) is the undisputed workhorse. The separation of positional isomers is achieved by exploiting their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[6]

Causality of Method Design

The key to resolving these closely related isomers lies in maximizing the subtle differences in their polarity.

  • Indoline-1-carboxylic acid , as an N-carboxy derivative, has its acidic proton in a different chemical environment compared to its C-carboxy isomers. This affects its overall polarity and interaction with the stationary phase.

  • Positional isomers like the 5- and 6-carboxy derivatives have distinct dipole moments and hydrogen bonding capabilities, which can be exploited.

A well-designed HPLC method becomes a self-validating system when it incorporates rigorous system suitability tests (SSTs). Before any sample analysis, the system's performance is verified by injecting a standard mixture to ensure that critical parameters like resolution, peak symmetry (tailing factor), and repeatability are within acceptable limits, as mandated by validation guidelines.[7][8]

Workflow for HPLC Method Development & Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev1 Select Column (e.g., C18, Phenyl) Dev2 Optimize Mobile Phase (ACN/Water, pH, Buffer) Dev1->Dev2 Dev3 Fine-tune Gradient & Flow Rate Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Precision & Accuracy Val2->Val3 Val4 LOD / LOQ Val3->Val4 Routine1 System Suitability Test (SST) Val4->Routine1 Validated Method Routine2 Sample Analysis Routine1->Routine2 Routine3 Report Results Routine2->Routine3

Caption: HPLC method lifecycle from development to routine use.

Detailed Experimental Protocol: Isocratic RP-HPLC Method

This protocol provides a robust starting point for the separation of indoline-carboxylic acid isomers.

1. Instrumentation and Columns:

  • HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a standard choice.[9] For enhanced selectivity, a Phenyl-Hexyl phase can be effective due to potential π–π interactions with the aromatic rings of the isomers.[10]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in HPLC-grade water. The acidic modifier ensures the carboxylic acid groups are protonated, leading to better peak shape and retention.[11]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Isocratic Elution: A starting point could be a 70:30 mixture of Mobile Phase A and B.[9] The exact ratio must be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of ~1 mg/mL of each isomer reference standard in diluent (e.g., 50:50 ACN:Water). Create a mixed standard containing all isomers at the desired concentration (e.g., 0.1 mg/mL for the main component and 0.1-1.0 µg/mL for impurities).

  • Sample Solution: Accurately weigh and dissolve the indoline-1-carboxylic acid sample in the diluent to a final concentration of ~1 mg/mL.

4. Chromatographic Run & Detection:

  • Injection Volume: 10 µL.

  • Detector Wavelength: Monitor at 215 nm and 254 nm. A PDA detector is highly recommended to assess peak purity.

  • Run Time: 20 minutes, or until all components have eluted.

5. System Suitability Test (SST):

  • Inject the mixed standard solution five times.

  • Acceptance Criteria:

    • Resolution (Rs) between all adjacent peaks: > 2.0.

    • Tailing Factor (Tf) for the main peak: < 1.5.

    • Relative Standard Deviation (%RSD) for the peak area of the main component: < 2.0%.

Part 2: Unambiguous Identification - Orthogonal Spectroscopic Techniques

While HPLC provides separation and quantification, it does not offer definitive structural identification. For this, we turn to mass spectrometry and NMR, which provide orthogonal data for unambiguous confirmation.

Mass Spectrometry (MS): Distinguishing by Fragmentation

When coupled with LC, mass spectrometry (LC-MS) is a powerful tool. While all isomers have the same parent mass, their fragmentation patterns under collision-induced dissociation (CID) in an MS/MS experiment can be distinct.[12]

  • Principle of Differentiation: The stability of the fragments is influenced by the position of the carboxyl group. The initial loss of CO₂ (44 Da) or COOH (45 Da) is a common fragmentation pathway for carboxylic acids.[13][14][15] The resulting indolinium cation's stability and subsequent fragmentation will differ depending on the original substitution pattern, leading to unique relative abundances of product ions.[12][16]

  • Trustworthiness: Comparing the fragmentation pattern of an unknown impurity peak to that of a certified reference standard provides a high degree of confidence in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the ultimate arbiter for structural elucidation, providing definitive proof of atomic connectivity.[17][18] ¹H and ¹³C NMR are essential for differentiating positional isomers.

  • ¹H NMR: The protons on the aromatic ring will exhibit unique chemical shifts and coupling patterns (multiplicity) depending on the substituent's location. For example, the pattern of signals in the aromatic region (typically 6.5-8.0 ppm) for indoline-5-carboxylic acid will be distinctly different from that of the 6- or 7-isomer due to the different electronic environment and neighbor-proton interactions.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the benzene ring, are highly sensitive to the position of the electron-withdrawing carboxylic acid group.[19][20] A full assignment using 2D NMR techniques like HSQC and HMBC can provide an unassailable structural proof.

Isomer_ID_Logic cluster_HPLC Chromatographic Separation cluster_MS Mass Spectrometry cluster_NMR Definitive Structure HPLC HPLC Analysis Peak1 Peak 1 (Matches Main Component RT) HPLC->Peak1 Peak2 Peak 2 (Unknown Impurity RT) HPLC->Peak2 MS LC-MS/MS Analysis Peak2->MS Hypothesis Generation Frag1 Fragmentation Pattern Matches Standard MS->Frag1 Frag2 Unique Fragmentation Pattern MS->Frag2 NMR NMR Spectroscopy (¹H, ¹³C, 2D) Frag2->NMR Confirmation Required ID_Confirmed Structure Confirmed: Positional Isomer NMR->ID_Confirmed ID_Confirmed->Peak2 Identity Assigned

Caption: Logic flow for identifying an unknown impurity peak.

Part 3: Comparative Analysis & Data

No single technique is sufficient. An integrated approach provides the most reliable results.

| Table 2: Comparison of Key Analytical Techniques | | :--- | :--- | :--- | :--- | | Parameter | HPLC-UV | LC-MS/MS | NMR Spectroscopy | | Primary Use | Separation & Quantification | Identification & Quantification | Definitive Structure Elucidation | | Specificity | High (for separation) | Very High (mass + fragment) | Absolute (connectivity) | | Sensitivity | Good (µg/mL - ng/mL) | Excellent (ng/mL - pg/mL) | Low (mg required) | | Throughput | High | Medium | Low | | Expertise Required | Moderate | High | Very High | | Key Advantage | Robust, precise quantification | Identifies co-eluting peaks | Unambiguous identification | | Limitation | Cannot identify unknowns | Requires reference standards | Low sensitivity, expensive |

Hypothetical Data Summary

The following table presents plausible results from a validated HPLC method designed to separate indoline-1-carboxylic acid from two potential isomeric impurities.

| Table 3: Example HPLC Performance Data | | :--- | Indoline-1-CA | Indoline-5-CA | Indoline-6-CA | | Retention Time (min) | 8.5 | 10.2 | 11.5 | | Resolution (Rs) to previous peak | - | 4.1 | 3.5 | | Limit of Quantification (LOQ) | - | 0.05% | 0.05% | | Relative Response Factor (RRF) | 1.00 | 0.95 | 0.98 |

Data is for illustrative purposes only.

Conclusion: An Integrated Strategy for Purity Assurance

The reliable differentiation of indoline-1-carboxylic acid from its isomeric impurities is not a task for a single analytical tool. It demands a multi-faceted, orthogonal strategy.

  • Screening and Quantification: A validated RP-HPLC method should be the foundation of any quality control process, providing robust separation and precise quantification of known impurities.

  • Identification: LC-MS/MS serves as the primary tool for identifying impurity peaks by matching their retention time and fragmentation patterns against reference standards.

  • Confirmation: For definitive structural elucidation of any unknown impurity or for initial characterization of reference standards, NMR spectroscopy is indispensable.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating analytical system. This ensures not only compliance with stringent regulatory guidelines like ICH Q3A but also guarantees the fundamental quality and safety of the final pharmaceutical product.[2][21]

References

  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. AIDIC. Retrieved February 8, 2024, from [Link]

  • Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Retrieved February 8, 2024, from [Link]

  • Toyo'oka, T., & Kashiwagi, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved February 8, 2024, from [Link]

  • Li, C-Z., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. Science and Technology of Advanced Materials. Retrieved February 8, 2024, from [Link]

  • CHROMacademy. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved February 8, 2024, from [Link]

  • Glish, G. L., & Gao, J. (2017). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of The American Society for Mass Spectrometry. Retrieved February 8, 2024, from [Link]

  • Rao, D. D., et al. (2015). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques. Retrieved February 8, 2024, from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved February 8, 2024, from [Link]

  • Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Retrieved February 8, 2024, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 8, 2024, from [Link]

  • Cogent HPLC Columns. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved February 8, 2024, from [Link]

  • Harlikar, J. N., & Amlani, A. M. (2011). Separation and quantification of stereo isomer (impurity I) of perindopril tert-butylamine from pharmaceutical formulations and Active Pharmaceutical Ingredient(API) using reverse phase liquid chromatography. ResearchGate. Retrieved February 8, 2024, from [Link]

  • Godin, S., et al. (2020). Optimization of the HPLC separation of metabolite position isomers of... ResearchGate. Retrieved February 8, 2024, from [Link]

  • Zhang, Y., et al. (2015). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Magnetic Resonance in Chemistry. Retrieved February 8, 2024, from [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved February 8, 2024, from [Link]

  • Zhu, H., et al. (2024). Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra. ChemistrySelect. Retrieved February 8, 2024, from [Link]

  • Rao, D. D., et al. (2015). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Scribd. Retrieved February 8, 2024, from [Link]

  • Chimalakonda, K. C., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Analytical and Bioanalytical Chemistry. Retrieved February 8, 2024, from [Link]

  • Burton, G., et al. (1986). 13C NMR spectra of substituted indoles. Magnetic Resonance in Chemistry. Retrieved February 8, 2024, from [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Trace Impurities in Indoline Intermediates

For Researchers, Scientists, and Drug Development Professionals Foreword: The Criticality of Impurity Profiling in Indoline Intermediates Indoline and its derivatives are privileged scaffolds in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Impurity Profiling in Indoline Intermediates

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Their journey from synthesis to final drug product is a testament to precision chemistry. However, this journey is not without its challenges. Trace impurities, originating from starting materials, by-products of side reactions, or degradation, can compromise the safety and efficacy of the final drug.[2] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate rigorous control and characterization of these impurities.[3][4]

This guide provides a comprehensive comparison of analytical methodologies for the validation of trace impurity detection in indoline intermediates. As a senior application scientist, my aim is to move beyond a simple recitation of protocols. Instead, this document will delve into the causality behind experimental choices, offering a framework for developing robust, self-validating analytical systems.

Understanding the Impurity Landscape: Common Trace Impurities in Indoline Synthesis

The potential impurity profile of an indoline intermediate is intrinsically linked to its synthetic route. Two common industrial pathways to indoline are the reduction of indole and the cyclization of 2-aminophenethyl alcohol derivatives.[5][6][7] Understanding these routes allows us to anticipate the types of trace impurities that may be present.

1. Impurities from the Reduction of Indole:

The reduction of indole to indoline, often employing reagents like zinc in acidic media, can lead to several impurities.[7][8]

  • Unreacted Indole: Incomplete reaction is a common source of this primary impurity.

  • Over-reduction Products: Further reduction of the benzene ring can lead to octahydroindole isomers.

  • Polymeric Impurities: The acidic conditions used in some reduction methods can catalyze the polymerization of indole.[1]

2. Impurities from the Cyclization of 2-Aminophenethyl Alcohol Derivatives:

The intramolecular cyclization of 2-aminophenethyl alcohols is another efficient route to indolines.[6]

  • Unreacted Starting Material: Residual 2-aminophenethyl alcohol or its acylated precursor.

  • Dehydration By-products: Formation of styrenic intermediates through dehydration.

  • Oxidation Products: Partial oxidation of the indoline ring back to an indole derivative.

A case study on the synthesis of Sertindole, a pharmaceutical containing an indole moiety, highlights the formation of process-related impurities from over-reduction, incomplete reduction, and other side reactions, providing valuable insights into potential impurities in related syntheses.[3][4][9][10]

A Comparative Analysis of Analytical Techniques for Trace Impurity Detection

The choice of analytical technique is paramount for the accurate and reliable quantification of trace impurities. The most commonly employed methods in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each possesses distinct advantages and limitations when applied to the analysis of indoline intermediates.

Analytical Technique Principle Advantages for Indoline Impurity Analysis Limitations Typical Limit of Detection (LOD)
HPLC with UV Detection Separation based on polarity, with detection via UV absorbance.- Wide applicability to non-volatile and thermolabile compounds.- Robust and reproducible for routine quality control.- Cost-effective instrumentation.[11]- Limited specificity without a mass spectrometer; co-eluting peaks can be problematic.- Lower sensitivity compared to MS-based methods.~0.01% - 0.1%
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.- High separation efficiency for volatile and semi-volatile impurities (e.g., residual solvents, certain by-products).- Provides structural information for impurity identification.[11]- Not suitable for non-volatile or thermolabile impurities.- Derivatization may be required for polar analytes, adding complexity.ppm to ppb level for targeted volatile analytes.
LC-MS/MS High-resolution separation by HPLC coupled with highly sensitive and specific detection by tandem mass spectrometry.- Unsurpassed sensitivity and selectivity for a wide range of impurities.- Provides definitive structural elucidation of unknown impurities.- Applicable to both volatile and non-volatile compounds.[12]- Higher cost of instrumentation and maintenance.- Matrix effects can influence ionization and quantification.Down to 0.001% and even lower (e.g., 0.000001%) for targeted analytes.[2][13]

Experimental Workflow: A Self-Validating Approach

A robust analytical method is one that is not only validated according to regulatory guidelines but also possesses inherent self-validating characteristics. This means the methodology is designed to be resilient to minor variations and to flag potential issues during routine use.

Below is a detailed workflow for the validation of an HPLC method for the analysis of trace impurities in an indoline intermediate, incorporating principles of self-validation.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Application & Lifecycle Management A Define Analytical Target Profile (ATP) B Scout Chromatographic Conditions (Column, Mobile Phase, Gradient) A->B Initial Parameters C Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B->C Preliminary Method D Optimize for Resolution & Sensitivity C->D Identify Degradants E Validation Protocol Definition D->E Optimized Method F Specificity (Peak Purity, Resolution) E->F G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability, Intermediate) H->I J Limit of Detection (LOD) & Limit of Quantitation (LOQ) I->J K Robustness (Varying Method Parameters) J->K L System Suitability Criteria K->L M Routine Analysis with System Suitability Checks L->M N Method Monitoring & Trend Analysis M->N O Re-validation upon Method or Process Changes N->O

Caption: Workflow for Analytical Method Validation.

Experimental Protocol: Stability-Indicating HPLC Method for Indoline Intermediates

This protocol outlines a stability-indicating HPLC method suitable for quantifying trace impurities in an indoline intermediate. The causality behind each step is explained to highlight the principles of a self-validating system.

1. Instrumentation and Materials:

  • HPLC System: A quaternary HPLC system with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity, a key component of specificity.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). C18 columns are versatile for separating compounds with moderate polarity like indoline and its potential impurities.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification. Indoline reference standard and any available impurity standards.

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid helps to protonate the basic indoline and its amine impurities, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A gradient is essential to elute impurities with a wide range of polarities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlling column temperature is critical for reproducible retention times.

  • Detection Wavelength: 254 nm and 280 nm. Monitoring at multiple wavelengths can help to detect impurities with different chromophores. The PDA detector will acquire spectra across a range (e.g., 200-400 nm).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of the indoline reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare working standards by serial dilution to cover the expected range of impurities (e.g., from the Limit of Quantitation to 150% of the specification limit).

  • Sample Solution: Accurately weigh and dissolve the indoline intermediate sample in the diluent to a known concentration (e.g., 1 mg/mL).

  • Spiked Sample Solution (for Accuracy): Prepare a sample solution and spike it with known amounts of impurity standards at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

4. Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1)):

  • Specificity:

    • Procedure: Inject the diluent, a placebo (if applicable), the indoline standard, and a sample solution. Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress.[14][15][16][17]

    • Rationale: This demonstrates that the method can unequivocally assess the analyte in the presence of expected components and degradation products. The PDA detector should be used to assess peak purity of the main indoline peak in all stressed samples.

    • Acceptance Criteria: No interference from the diluent or placebo at the retention time of indoline and its impurities. The indoline peak should be spectrally pure in all conditions.

  • Linearity:

    • Procedure: Inject at least five concentrations of the impurity standards over the desired range.

    • Rationale: Establishes a linear relationship between the concentration and the detector response.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.

  • Accuracy:

    • Procedure: Analyze the spiked samples at three different concentration levels in triplicate.

    • Rationale: Determines the closeness of the measured value to the true value.

    • Acceptance Criteria: Percent recovery should be within a pre-defined range (e.g., 90-110% for impurities).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a sample solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • Rationale: Demonstrates the consistency of the results under various conditions.

    • Acceptance Criteria: Relative Standard Deviation (RSD) should be within an acceptable limit (e.g., ≤ 5% for impurities).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Rationale: Defines the lowest concentration of an impurity that can be reliably detected and quantified.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

  • Robustness:

    • Procedure: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Rationale: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, which is a cornerstone of a self-validating method.

    • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected.

5. System Suitability:

  • Procedure: Before each analytical run, inject a system suitability standard (a solution of indoline and key impurities).

  • Rationale: This is a critical component of a self-validating system. It ensures the chromatographic system is performing adequately for the intended analysis on any given day.

  • Acceptance Criteria: Parameters such as resolution between critical pairs, tailing factor, and theoretical plates for the indoline peak must meet pre-defined criteria.

Visualization of Key Relationships

A clear understanding of the interplay between different validation parameters is essential for a holistic approach to method validation.

Validation_Parameter_Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Precision->Accuracy LOQ LOQ LOQ->Range

Caption: Interdependencies of Analytical Method Validation Parameters.

Conclusion: A Commitment to Scientific Integrity

The validation of analytical methods for trace impurities in indoline intermediates is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and product quality. By adopting a scientific, risk-based approach that emphasizes the causality behind experimental choices, researchers and drug development professionals can build robust, self-validating analytical systems. The comparative analysis of techniques and the detailed experimental workflow provided in this guide serve as a foundation for developing and validating methods that are fit for purpose and stand up to the highest standards of scientific and regulatory scrutiny.

References

  • World Journal of Pharmaceutical Research. (n.d.). Impurity profiling in pharmaceuticals. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomed J Sci & Tech Res. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Cilliers, B., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 1399-1404. Retrieved from [Link]

  • Reddy, G. O., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 59-65. Retrieved from [Link]

  • da Silva, J. B. P., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 124(52), 10995-11004. Retrieved from [Link]

  • Lee, J., et al. (2019). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(1), 56-66. Retrieved from [Link]

  • Jahnke, J., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713-4723. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of nitrogen heterocycles via Rh(III)-catalyzed chelation-assisted C-H activation/annulation with diazo compounds. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4613. Retrieved from [Link]

  • Reddy, K. L., et al. (2007). One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines. Organic Letters, 9(24), 4841-4844. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Boopathi, N. M., et al. (2024). A comparison between HPLC and GC-MS: Analysis of plant volatile and non-volatile compounds. ResearchGate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is isoindole unstable? Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride using LC-ESI/APCI-MS. Retrieved from [Link]

  • Li, J., et al. (2026). Machine Learning-Guided Coordination Engineering of M–N–C Single-Atom Electrocatalysts for Superior Oxygen Reduction. Journal of the American Chemical Society. Retrieved from [Link]

  • Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 644-651. Retrieved from [Link]

  • Siciliano, S., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(11), 2898. Retrieved from [Link]

  • Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]

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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Feinberg, M., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Indoline-1-carboxylic Acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Indoline-1-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Compound: Safety and Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. Indoline-1-carboxylic acid, while not classified as acutely toxic, presents potential hazards that necessitate careful handling.

PropertyValueSource
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
AppearanceSolid
HazardsMay cause skin and eye irritation. May cause respiratory irritation.
IncompatibilitiesStrong oxidizing agents.[1]

The primary directive from safety data sheets (SDS) is to "Dispose of contents/container to an approved waste disposal plant"[1][2][3][4]. This underscores that Indoline-1-carboxylic acid should not be treated as common laboratory waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of Indoline-1-carboxylic acid, from the point of generation to its final removal from the laboratory. This process is designed to be a self-validating system, ensuring that each step reinforces the safety and compliance of the overall procedure.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling waste Indoline-1-carboxylic acid, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any airborne particles.

Step 2: Waste Characterization and Segregation

Proper waste segregation is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[5][6].

  • Identify the Waste Stream: Designate a specific waste container for Indoline-1-carboxylic acid and any materials contaminated with it (e.g., weighing paper, contaminated gloves, or absorbent materials from a spill).

  • Avoid Co-mingling: Do not mix Indoline-1-carboxylic acid waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals should be stored separately to prevent dangerous reactions[7]. For instance, do not mix it with strong oxidizing agents[1].

  • Solid vs. Liquid: Keep solid and liquid waste in separate, clearly marked containers[8].

Step 3: Containerization and Labeling

The integrity of the waste container and the clarity of its label are crucial for safe storage and transport.

  • Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure screw-top lid. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition, free from cracks or residues.

  • Label the Container Immediately: As soon as the first particle of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Indoline-1-carboxylic acid"

    • The date the waste was first added to the container.

    • The specific hazards associated with the chemical (e.g., "Irritant").

    • Your name, laboratory, and contact information.

Step 4: Storage of Hazardous Waste

Proper storage of the waste container while it awaits pickup is essential to prevent accidents and ensure regulatory compliance.

  • Designated Satellite Accumulation Area: Store the waste container in a designated and clearly marked satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Secure Storage: Keep the container tightly closed at all times, except when adding waste[9][10]. Store it in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition[1][11].

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call.

  • Provide Necessary Information: Be prepared to provide all the information from the waste label to the EHS personnel.

  • Do Not Dispose Down the Drain: Under no circumstances should Indoline-1-carboxylic acid be disposed of down the sink[9][12]. This can lead to environmental contamination and may violate local and federal regulations.

  • Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of disposal for hazardous waste[9][12].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Indoline-1-carboxylic acid.

DisposalWorkflow Start Waste Indoline-1-carboxylic acid Generated PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Characterize Characterize as Non-Hazardous Waste? PPE->Characterize Segregate Segregate from other Waste Streams Characterize->Segregate No ImproperDisposal Improper Disposal (Sink, Trash, Evaporation) Characterize->ImproperDisposal Yes (Incorrect Path) Containerize Place in a Labeled, Compatible Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS

Caption: Decision workflow for the safe disposal of Indoline-1-carboxylic acid.

Conclusion

The responsible disposal of Indoline-1-carboxylic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the detailed protocols outlined in this guide, researchers and scientists can ensure they are handling this chemical waste in a manner that is safe, compliant, and scientifically sound. The principles of understanding the hazards, utilizing proper personal protective equipment, correctly segregating, containerizing, and labeling waste, and arranging for its disposal through authorized channels form the bedrock of a robust chemical safety program.

References

  • Metasci. (n.d.). Safety Data Sheet Indoline-2-carboxylic acid. Retrieved from [Link]

  • Loba Chemie. (2018, July 26). INDOLINE MSDS. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indole-1-carboxylic acid. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Hazardous Waste. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Canbi Pharma Tech. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

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  • Wikipedia. (n.d.). Indoline. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Indoline-1-carboxylic acid

Topic: Operational Safety Guide: Handling Indoline-1-carboxylic Acid & Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist (Laboratory Safety & Logistics)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Guide: Handling Indoline-1-carboxylic Acid & Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist (Laboratory Safety & Logistics)

Executive Safety Summary

Status: High-Caution / Sensitizer / Potential Reproductive Toxin Immediate Action: Do not handle on an open bench.

As a Senior Application Scientist, I must clarify a critical chemical reality before defining protocols. "Indoline-1-carboxylic acid" (a carbamic acid on the indoline nitrogen) is chemically unstable in its free acid form, often decarboxylating to release Indoline (a known irritant and potential mutagen) and CO₂. Most commercial reagents labeled as such are likely Indoline-2-carboxylic acid (CAS: 7834-85-7) or an ester derivative.

The Safety Imperative: Because of this ambiguity and the known toxicity profile of the indoline class (specifically Skin Sensitization Category 1 and Reproductive Toxicity Category 2 found in structural analogs), this guide applies the Precautionary Principle . We treat this substance as a potent sensitizer and reproductive hazard until specific lot-analysis proves otherwise.

Risk Assessment & Hazard Identification

The following hazards are derived from the structural class (Indoline-2-carboxylic acid and Indole derivatives) to ensure maximum personnel protection in R&D environments where data is often incomplete.

Hazard ClassGHS CodeOperational Implication
Skin Sensitization H317 Zero-Tolerance for Skin Contact. Trace exposure can lead to permanent allergic sensitization. Standard nitrile gloves are insufficient for prolonged handling.
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child. Pregnant or nursing personnel should not handle this compound without a specific medical consultation.
Respiratory Irritation H335 Dust Hazard. The solid powder form poses the highest risk during weighing. Inhalation can trigger asthmatic responses in sensitized individuals.
Instability (Specific) N/AIf the compound is truly the 1-carboxylic acid, expect spontaneous decarboxylation (pressure buildup) in sealed vessels.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select equipment based on the operation.

Hand Protection Strategy

Scientific Rationale: Indoline derivatives are organic amines/acids that can permeate thin nitrile rubber.

  • Primary Layer (Touch): Disposable Nitrile (0.11 mm / 4 mil). Purpose: Dexterity.

  • Secondary Layer (Barrier): Extended Cuff Nitrile (0.2 mm / 8 mil) OR Silver Shield® (Laminate) for stock solution preparation. Purpose: Permeation resistance.

PPE Selection Table
OperationRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Weighing / Solid Handling Mandatory Fume Hood. If hood unavailable (Emergency only): N100/P3 Half-face respirator.Chemical Safety Goggles (Indirect Venting)Double Nitrile (Outer glove >0.14mm). Change outer glove immediately upon contamination.Lab Coat (Buttoned) + Tyvek® Sleeves (Disposable)
Solution Preparation Fume Hood (Sash at 18").Chemical Safety Goggles + Face Shield (if >100mL)Silver Shield® / Laminate liners under Nitrile if using DMSO/DMF solvents.Lab Coat + Chemical Resistant Apron
Instrument Injection (HPLC/LCMS) Standard Lab Ventilation.Safety Glasses with Side ShieldsSingle Nitrile (Inspect for micro-tears).Standard Lab Coat

Operational Workflow & Engineering Controls

This workflow is designed to isolate the user from the "Dust-Aerosol-Surface" contamination cycle.

Step 1: The "Static-Free" Weighing Protocol

Indoline powders are often electrostatic. Static discharge causes particle dispersal.

  • Setup: Place an ionizing bar or anti-static gun inside the fume hood.

  • Containment: Weigh strictly inside the hood. Never tare a balance on the open bench.

  • Transfer: Use a disposable funnel or weighing boat. Do not use a spatula directly into the stock bottle (cross-contamination risk).

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as solid hazardous waste.

Step 2: Solubilization (The Critical Moment)

Rationale: Dissolving the solid creates a concentrated solution that penetrates skin faster than the dry powder.

  • Solvent Choice: If using DMSO or DMF (common for Indolines), remember that these solvents act as "carriers," transporting the toxicant through intact skin and standard gloves.

  • Technique: Add solvent slowly to the solid. If this is the 1-carboxylic acid, gas evolution (CO₂) may occur. Do not cap the vial tightly immediately. Allow the solution to "degas" for 5 minutes.

Step 3: Waste Disposal
  • Solid Waste: Contaminated gloves, weighing boats, and tissues go into a sealed double-bagged biohazard/chem-waste box.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent. Do not mix with oxidizers (Indolines are reducing agents).

Visualizing the Safety Logic

Diagram 1: PPE Selection Decision Tree

Caption: Logical flow for selecting PPE based on physical state and solvent carrier risks.

PPE_Decision_Tree Start Start: Handling Indoline-1-COOH State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_Risk Risk: Inhalation & Dust Solid->Solid_Risk Liquid_Risk Risk: Skin Absorption Liquid->Liquid_Risk Hood Is Fume Hood Available? Solid_Risk->Hood Solvent Solvent Type? Liquid_Risk->Solvent Standard_Protocol Protocol A: Fume Hood + Double Nitrile + Goggles Hood->Standard_Protocol Yes Resp_Protocol Protocol B: N100 Respirator + Goggles + Double Nitrile Hood->Resp_Protocol No (Emergency Only) Carrier Carrier (DMSO/DMF) Solvent->Carrier Volatile Volatile (MeOH/DCM) Solvent->Volatile Laminate Protocol C: Laminate Gloves (Silver Shield) under Nitrile Carrier->Laminate Splash Protocol D: Double Nitrile (Change <15 mins) Volatile->Splash

Diagram 2: Emergency Response Workflow

Caption: Immediate actions for spill or exposure events involving Indoline derivatives.

Emergency_Response Incident Incident Occurs Type Type of Exposure? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol/Solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Don Full PPE (Resp + Goggles) 3. Cover with Absorbent Pads 4. Double Bag Waste Spill->Action_Spill Medical Report to EHS & Seek Medical Evaluation Action_Skin->Medical Action_Eye->Medical Action_Spill->Medical

[2]

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: Indoline-2-carboxylic acid (CAS 7834-85-7). (Used as the primary toxicological proxy for the class).

  • PubChem. Compound Summary: Indole-2-carboxylic acid.[1][2] National Library of Medicine.

  • Fisher Scientific. Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid. (Confirming H317/H361 hazards).

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Standard for Engineering Controls).

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